Perchloric acid
Description
Historical Scientific Context and Discovery
Perchloric acid was first synthesized in the mid-1810s by the Austrian chemist Friedrich von Stadion, who initially named it "oxygenated chloric acid". wikipedia.orgknowde.com Stadion's work also led to the synthesis of potassium perchlorate (B79767). wikipedia.org The modern name for the compound was introduced by the French pharmacist Georges-Simon Serullas, who also discovered its solid monohydrate, initially mistaking it for an anhydride (B1165640). wikipedia.org
Early production methods involved the treatment of sodium perchlorate with hydrochloric acid, which precipitates sodium chloride and leaves this compound in the solution. wikipedia.orgunacademy.comexrockets.com Another early laboratory preparation involved distilling a solution of potassium perchlorate in sulfuric acid. wikipedia.org Treating barium perchlorate with sulfuric acid, which precipitates barium sulfate (B86663), was another method used to produce this compound. wikipedia.orgunacademy.comknowde.com Jöns Jacob Berzelius later produced a dilute form of the acid through the electrolysis of chloric acid. wikipedia.org By the late 19th century, German and Swedish chemists had commercialized the electrolysis method for production. wikipedia.org
Table 1: Key Figures in the Discovery and Early Study of this compound
| Scientist(s) | Contribution | Approximate Time Period |
|---|---|---|
| Friedrich von Stadion | First synthesis of this compound and potassium perchlorate; named it "oxygenated chloric acid". wikipedia.orgknowde.com | Mid-1810s |
| Georges-Simon Serullas | Introduced the modern name "this compound" and discovered its solid monohydrate. wikipedia.org | Early 19th Century |
| Jöns Jacob Berzelius | Produced dilute this compound via the electrolysis of chloric acid. wikipedia.org | Early 19th Century |
| A. Michael and W. T. Conn | Achieved the isolation of the anhydride of this compound, dichlorine heptoxide (Cl₂O₇). sciencemadness.org | 1900 |
| H. J. van Wyk | Reported extensive measurements of the physical properties of this compound-water mixtures, identifying five distinct hydrates. sciencemadness.org | 1902 |
Evolution of Academic Interest and Research Trajectories
Following its discovery and initial characterization, academic interest in this compound evolved significantly. Early research focused on its fundamental properties and synthesis. A notable advancement came in 1912 when H. H. Willard developed a practical method for preparing this compound from ammonium (B1175870) perchlorate. sciencemadness.org Willard, along with his graduate students, made numerous significant contributions to the field. sciencemadness.org
Research trajectories have broadened from basic synthesis to a wide array of applications. A major driver for increased production and research was the growth in rocketry, as this compound is the primary precursor to ammonium perchlorate, a key oxidizer in solid rocket propellants. wikipedia.orgknowde.com In analytical chemistry, its strong oxidizing properties have been harnessed for the digestion of organic and inorganic samples to prepare them for elemental analysis. knowde.comcalibrechem.com It has also found unique applications in ion-exchange chromatography as a useful eluent and in the electropolishing and etching of metals like aluminum, molybdenum, and chrome. wikipedia.orgknowde.com
Table 2: Evolution of Research Applications for this compound
| Research Area | Application | Key Properties Utilized |
|---|---|---|
| Rocketry and Propellants | Precursor for ammonium perchlorate synthesis. wikipedia.orgknowde.com | Strong oxidizing nature. |
| Analytical Chemistry | Digestion of organic and inorganic samples for analysis; knowde.commsu.edu eluent in ion-exchange chromatography. wikipedia.org | Strong acid, potent oxidizer. |
| Materials Science & Electronics | Etching of liquid crystal displays (LCDs) and other critical electronics; wikipedia.org electropolishing of metals. wikipedia.org | Corrosive and oxidizing properties. |
| Organic and Inorganic Synthesis | Preparation of perchlorate salts; wikipedia.org catalyst or reagent in various chemical reactions. | Strong acidity, non-coordinating anion. wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
perchloric acid | |
|---|---|---|
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InChI |
InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5) | |
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InChI Key |
VLTRZXGMWDSKGL-UHFFFAOYSA-N | |
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Canonical SMILES |
OCl(=O)(=O)=O | |
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Molecular Formula |
HClO4, ClHO4 | |
| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |
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| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |
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| Record name | PERCHLORIC ACID (72% SOLUTION) | |
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| Record name | perchloric acid | |
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DSSTOX Substance ID |
DTXSID8047004 | |
| Record name | Perchloric acid | |
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Molecular Weight |
100.46 g/mol | |
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Physical Description |
Perchloric acid, with more than 50% but not more than 72% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Perchloric acid, with not more than 50% acid appears as a clear colorless odorless aqueous solution. Corrosive to metals and tissue. Closed containers may rupture violently under prolonged exposure to heat., Liquid, Colorless, odorless oily liquid; [HSDB] Highly hygroscopic; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | PERCHLORIC ACID, WITH MORE THAN 50% BUT NOT MORE THAN 72% ACID | |
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| Record name | PERCHLORIC ACID, WITH NOT MORE THAN 50% ACID | |
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Boiling Point |
19 °C @ 11 MM HG | |
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Solubility |
MISCIBLE IN COLD WATER, Solubility in water: miscible | |
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Density |
1.6 to 1.7 at 77 °F (USCG, 1999), 1.768 @ 22 °C, VERY HYGROSCOPIC; COMBINES VIGOROUSLY WITH WATER WITH EVOLUTION OF HEAT; AQ ACID IS VERY CAUSTIC; DECOMP WHEN DISTILLED @ ATMOSPHERIC PRESSURE; DENSITY OF AQ SOLN @ 25 °C: 65.0%= 1.597; 70.0%= 1.664; 75.0%= 1.731; DENSITY OF AQ SOLN @ 15 °C: 1%= 1.0050; 10%= 1.0597; 20%= 1.1279; 30%= 1.2067; 40%= 1.2991; 50%= 1.4103; 60%= 1.5389; 70%= 1.6736, Relative density (water = 1): 1.76 (22 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
6.8 [mmHg] | |
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Color/Form |
COLORLESS, OILY LIQUID | |
CAS No. |
7601-90-3 | |
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Melting Point |
-170 °F (USCG, 1999), -112 °C | |
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Synthesis Methodologies and Production Research of Perchloric Acid
Laboratory-Scale Synthesis Innovations
In the laboratory, perchloric acid can be prepared through several established and innovative methods.
Traditional Methods (e.g., Distillation, Precipitation Routes)
Traditional laboratory synthesis of this compound often involves precipitation reactions. One common method is the treatment of barium perchlorate (B79767) with sulfuric acid, which yields insoluble barium sulfate (B86663) that precipitates out, leaving this compound in the solution. vedantu.comwikipedia.orgbyjus.com
Another well-established laboratory route involves the distillation of a solution of potassium perchlorate with sulfuric acid. wikipedia.org A widely practiced precipitation method involves the reaction of sodium perchlorate with hydrochloric acid. wikipedia.orgtestbook.com The high aqueous solubility of sodium perchlorate is exploited in this process, where the addition of hydrochloric acid leads to the precipitation of sodium chloride, leaving behind a solution of this compound that can be further purified by distillation. wikipedia.orgbyjus.comtestbook.com
| Reactants | Products | Key Process |
| Barium Perchlorate (Ba(ClO₄)₂) + Sulfuric Acid (H₂SO₄) | This compound (HClO₄) + Barium Sulfate (BaSO₄) | Precipitation |
| Potassium Perchlorate (KClO₄) + Sulfuric Acid (H₂SO₄) | This compound (HClO₄) + Potassium Bisulfate (KHSO₄) | Distillation |
| Sodium Perchlorate (NaClO₄) + Hydrochloric Acid (HCl) | This compound (HClO₄) + Sodium Chloride (NaCl) | Precipitation |
A data table summarizing traditional laboratory synthesis methods for this compound.
Electrosynthesis Pathways
Electrosynthesis offers a more direct route to this compound, avoiding the use of salt precursors. wikipedia.org This method involves the anodic oxidation of aqueous chlorine at a platinum electrode. vedantu.comwikipedia.orgbyjus.com Early work by Berzelius involved the electrolysis of chloric acid to produce dilute this compound. wikipedia.org Later, the electrolysis of hydrochloric acid was also explored, with studies indicating that the best conditions for this conversion are high current density and low temperatures in a dilute hydrochloric acid solution. iu.edu
Research has also investigated the use of conductive diamond electrodes for the electrolysis of chloric acid compounds to synthesize this compound with high efficiency. google.com This method can be applied to raw material concentrations from 0.1 M down to 0.01 M or lower. google.com Another approach involves a two-stage single oxidation process in an electrolytic filter press membrane cell using concentrated hypochlorous acid as the anolyte to produce concentrated this compound. google.com
Industrial Production Processes and Optimization Studies
On an industrial scale, this compound is primarily produced via two main routes. The traditional and more common method leverages the high solubility of sodium perchlorate. wikipedia.orgbyjus.comyanxachem.com An aqueous solution of sodium perchlorate is treated with hydrochloric acid, causing sodium chloride to precipitate. wikipedia.orgbyjus.comyanxachem.com The resulting this compound is then concentrated by distillation. wikipedia.orgbyjus.comyanxachem.com
The alternative industrial method is the direct electrochemical oxidation of aqueous chlorine at a platinum electrode. wikipedia.orgbyjus.comyanxachem.com While this method avoids the formation of salts, it is generally considered more expensive. byjus.comyanxachem.com
Optimization of industrial processes is crucial for efficiency and cost-effectiveness. For instance, in the electrolytic synthesis of perchlorate, using an electrode with a platinum foil on a titanium substrate is common, but performance can degrade if the chlorate (B79027) concentration falls too low. google.comgoogle.com The use of conductive diamond anodes has been proposed to improve efficiency and handle lower concentrations of raw materials. google.comgoogle.com
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis, aligning with the principles of green chemistry.
Silica-Supported this compound Synthesis
A significant development in this area is the use of silica-supported this compound (HClO₄-SiO₂). This heterogeneous catalyst is prepared by impregnating silica (B1680970) gel with aqueous this compound and then heating it under a vacuum. organic-chemistry.orgtandfonline.com The resulting catalyst is a free-flowing powder that is stable, reusable, and highly efficient for various organic transformations. organic-chemistry.orgtandfonline.comsigmaaldrich.com
Silica-supported this compound has demonstrated its utility as a catalyst in numerous reactions, including the synthesis of poly-substituted quinolines, amidoalkyl naphthols, and various protective group transformations. sigmaaldrich.comresearchgate.net Its advantages include mild reaction conditions, short reaction times, high yields, and simple work-up procedures. organic-chemistry.orgsigmaaldrich.com The reusability of the catalyst adds to its appeal from both an economic and environmental perspective. organic-chemistry.org Research has also explored the use of other supports like cellulose (B213188) and graphite (B72142) for this compound, creating novel, biodegradable, and recyclable catalysts for various organic syntheses. rsc.orgrsc.orgnih.gov
| Support Material | Catalyst | Key Features | Applications in Synthesis |
| Silica Gel | HClO₄-SiO₂ | Heterogeneous, reusable, efficient, stable | Poly-substituted quinolines, amidoalkyl naphthols, thioethers |
| Cellulose | CPA (Cellulose-Perchloric Acid) | Biodegradable, recyclable, eco-friendly | Bis-pyran annulated heterocyclic scaffolds |
| Graphite | HClO₄-C | Inexpensive, practical | 1-amidoalkyl-2-naphthol derivatives |
| PEG-6000 | PEG-HClO₄ | Biodegradable, reusable, robust | bis-3,4-dihydropyrimidin-2(1H)-ones |
| Xanthan | XPA (Xanthan this compound) | Biopolymer-derived, thermally stable, reusable | Bis(indolyl)methane derivatives |
A data table summarizing novel supported this compound catalysts.
Catalytic Synthesis Routes of this compound
The industrial and laboratory-scale synthesis of this compound has evolved to include several catalytic methodologies aimed at improving efficiency, yield, and safety. These routes primarily involve the catalytic oxidation of chlorine compounds, with electrocatalysis and ozone-based oxidation being the most significant.
Electrocatalytic Synthesis
A predominant method for producing perchlorates, the precursors to this compound, is the electrochemical oxidation of aqueous chlorate solutions. This process is highly dependent on the choice of anode material, which acts as the electrocatalyst. The primary anodic reaction is the oxidation of the chlorate ion (ClO₃⁻) to the perchlorate ion (ClO₄⁻).
The standard potential for this reaction is +1.19 V, which is very close to the potential for water oxidation (+1.23 V). Consequently, a key challenge is to utilize anode materials that favor perchlorate formation over oxygen evolution, thus achieving high current efficiency. djes.info
Anode Materials and Performance:
Several materials have been investigated and used for their electrocatalytic properties in perchlorate synthesis:
Platinum (Pt): Platinum is considered an almost ideal anode material due to its slow corrosion rate and high efficiency for perchlorate formation. djes.info Its high cost is a significant drawback, but its stability simplifies electrolyte processing as it does not introduce insoluble erosion products. djes.info In some processes, a platinum anode is used in the final stages of electrolysis after the initial chlorate concentration has been depleted using a different anode material. sciencemadness.org
Lead Dioxide (PbO₂): Lead dioxide is a widely used, cost-effective alternative to platinum. djes.info It can be used on substrates like graphite to create graphite substrate lead dioxide (GSLD) anodes. djes.info Research has shown that with GSLD anodes, a current efficiency of about 68% can be achieved for the direct conversion of sodium chloride to sodium perchlorate in a single electrolytic cell. djes.info The optimal operating conditions for this process are a pH range of 6 to 7 and an anodic current density of 22 to 25 A/dm². djes.info
Conductive Diamond Electrodes: Boron-doped diamond (BDD) or conductive diamond electrodes have also been studied for perchlorate synthesis. These electrodes can facilitate the complete conversion of chloride to perchlorate. researchgate.net Research indicates that alkaline pH and high current densities favor perchlorate production with these electrodes, which is linked to the increased formation of hydroxyl radicals that drive the oxidation process. researchgate.net An electrolysis of a 0.5 M hydrochloric acid solution using a conductive diamond electrode has been shown to produce this compound ions with a current efficiency of 12%. google.com
The table below summarizes the performance of different anode materials in the electrocatalytic synthesis of perchlorate.
| Anode Material | Precursor | Current Efficiency | Operating Conditions |
| Platinum (Pt) | Sodium Chlorate | High | - |
| Lead Dioxide (PbO₂) on Graphite (GSLD) | Sodium Chloride | ~68% | pH: 6-7; Current Density: 22-25 A/dm²; Temp: 43-45 °C |
| Conductive Diamond | Sodium Chlorate | 20% | Current Density: 0.05 A/cm²; Temp: 35 °C |
| Conductive Diamond | Hydrochloric Acid | 12% | Current Density: 1 A/cm²; Temp: 40 °C |
Data derived from multiple research findings. djes.infogoogle.com
Ozone-Based Catalytic Oxidation
A non-electrolytic catalytic route for the synthesis of perchlorate involves the use of ozone (O₃) as a powerful oxidizing agent. In this process, a concentrated mineral acid acts as a catalyst for the oxidation of chlorate to perchlorate.
Research has demonstrated that bubbling ozone through a solution of sodium chlorate dissolved in concentrated this compound or sulfuric acid can lead to high yields of perchlorate. dtic.mil In one study, single-pass yields of over 85% were achieved for the conversion of sodium chlorate to sodium perchlorate. dtic.mil Similarly, using concentrated nitric acid as the solvent and catalyst, a conversion of over 90% was reported. dtic.mil
This method represents a significant departure from traditional electrochemical routes and highlights the catalytic role of strong acids in facilitating the potent oxidizing power of ozone. The process is also being investigated for its potential role in the natural formation of perchlorates in the environment, where acidic conditions and ozone are present. acs.orgresearchgate.netacs.org
Reaction Mechanisms and Kinetic Investigations of Perchloric Acid
Thermal Decomposition Pathways and Kinetics
The thermal stability and decomposition of perchloric acid (HClO₄) have been the subject of extensive research, particularly due to its role as a primary dissociation product of ammonium (B1175870) perchlorate (B79767), a widely used solid oxidizer. u-szeged.hu The decomposition process is complex, with kinetics and mechanisms highly dependent on the phase (liquid or gas), concentration, temperature, and presence of catalytic surfaces.
The initiation of the thermal decomposition of this compound is a critical step that dictates the subsequent reaction pathways. In the liquid phase, early research proposed that the first step involves the rupture of the HO—ClO₃ bond. u-szeged.hu Analysis of the temperature dependence of the induction periods for this process yielded an activation energy of 32.6 kcal/mole. u-szeged.hu
For the decomposition of aqueous this compound at temperatures between 295–322°C, a suggested rate-determining step is the reaction between two undissociated HClO₄ molecules. cdnsciencepub.comscholaris.ca This bimolecular interaction is proposed to yield water (H₂O), chlorine trioxide (ClO₃), and chlorine tetroxide (ClO₄). cdnsciencepub.comscholaris.ca
Quantum chemical investigations have been employed to further elucidate these initial steps and the subsequent formation of reactive species. nih.govacs.org These studies help identify viable reaction pathways and the associated thermodynamics. During decomposition, a variety of reactive intermediates are formed. The thermal decomposition of 72% this compound has been shown to mainly produce chlorine monoxide (ClO) and chlorine dioxide (ClO₂). researchgate.net It is suggested that ClO radicals are primarily derived from the decomposition of ClO₃ radicals (ClO₃ → ClO + O₂), while ClO₂ is formed through an alternative, though thermodynamically less favorable, pathway (ClO₃ → ClO₂ + O). researchgate.net Small amounts of other chlorine oxides and hydrochloric acid have also been detected as intermediates or final products. u-szeged.hucdnsciencepub.com
The decomposition of this compound is significantly influenced by the presence of catalysts, particularly various metal oxides. These catalysts can dramatically lower the decomposition temperature and alter the reaction kinetics. The vapor-phase decomposition of this compound has been studied on numerous catalysts, including chromium oxide (Cr₂O₃), copper chromite, alumina (B75360) (Al₂O₃), iron(III) oxide (Fe₂O₃), copper(II) oxide (CuO), and zinc oxide (ZnO). u-szeged.hursc.orgcdnsciencepub.comcdnsciencepub.comacs.org
Chromium oxide, for instance, exhibits a catalytic effect at temperatures as low as 110°C. rsc.org Cupric chromite is also highly effective, catalyzing decomposition at temperatures starting from 120°C. u-szeged.hu The mechanism on these oxide surfaces is believed to involve the chemisorption of this compound, often via proton transfer to an acceptor site on the catalyst surface (like an O²⁻ ion), followed by the decomposition of the resulting surface perchlorate ion. cdnsciencepub.comcdnsciencepub.comu-szeged.hu The stability of the metal perchlorate formed on the surface plays a decisive role in the catalyst's activity. u-szeged.hu
Kinetic studies on different catalysts have revealed varying reaction orders and activation energies. On many metal oxides, the decomposition follows first-order kinetics. cdnsciencepub.comcdnsciencepub.com However, on Cr₂O₃, the reaction was found to be zero-order, suggesting the rate-determining step is the decomposition of perchlorate ions on the surface rather than the adsorption of HClO₄. u-szeged.hursc.org
Below is a data table summarizing the activation energies for the catalytic decomposition of this compound on various metal oxides.
| Catalyst | Activation Energy (kcal/mol) | Reaction Order | Reference |
| Copper Chromite | 54 | First | cdnsciencepub.comcdnsciencepub.com |
| Alumina | 28.8 | First | cdnsciencepub.comcdnsciencepub.com |
| Iron(III) Oxide | 28.6 | First | cdnsciencepub.comcdnsciencepub.com |
| Copper(II) Oxide | 39.0 | First | cdnsciencepub.comcdnsciencepub.com |
| Chromium(III) Oxide | 31 | Zero | rsc.org |
| Cupric Chromite (pretreated) | 17 | First | u-szeged.hu |
This table presents kinetic data for the decomposition of this compound on different catalysts.
The decomposition of this compound can proceed through either homogeneous (gas-phase) or heterogeneous (surface-catalyzed) mechanisms, with the predominant pathway being highly dependent on temperature and the nature of the reaction vessel. u-szeged.huresearchgate.net
At lower temperatures, typically below 300-350°C, the decomposition is primarily a heterogeneous reaction occurring on the surface of the container, such as Pyrex glass. u-szeged.huresearchgate.net The characteristics of the surface, including its treatment (e.g., annealing), have a significant impact on the reaction rate in this regime. u-szeged.hu However, models based solely on a first-order heterogeneous reaction on glass fail to explain some experimental observations, such as deviations at high conversion rates. u-szeged.hu
At higher temperatures (above 350°C), the homogeneous gas-phase reaction becomes dominant. u-szeged.huresearchgate.net Researchers have often interpreted kinetic data by assuming two parallel reactions: a heterogeneous one predominating at low temperatures and a homogeneous one at high temperatures. u-szeged.hu The activation energy for the homogeneous gas-phase decomposition has been determined to be approximately 45.1 kcal/mole. u-szeged.hu
The mechanism of oxygen release is intrinsically linked to the breakdown of chlorine-oxygen intermediates. Quantum chemical studies have provided significant insights into the reaction pathways leading to O₂ formation. nih.govacs.org These computational models validate mechanisms that can predict the observed three-stage decomposition characteristics, which include an induction period, an acceleration period, and a decay period. u-szeged.hunih.gov A key step proposed for oxygen formation is the decomposition of the ClO₃ radical into a ClO radical and an O₂ molecule. researchgate.net
The decomposition of aqueous this compound is a thermodynamically favorable process. For the decomposition of a hypothetical 1 m solution at 25°C to oxygen, chlorine, and water, the change in Gibbs free energy (ΔG⁰) is -26.3 kcal/mole, indicating its inherent instability despite its kinetic persistence at room temperature. scholaris.ca
Below is a data table summarizing key kinetic parameters for the non-catalytic thermal decomposition of this compound.
| Condition | Activation Energy (kcal/mol) | Reaction Order | Reference |
| Aqueous HClO₄ (initial rate) | 84 | 3.5 | cdnsciencepub.comscholaris.ca |
| Liquid HClO₄ (initiation step) | 32.6 | - | u-szeged.hu |
| Liquid HClO₄ (acceleration period) | 22.2 - 22.5 | - | u-szeged.hu |
| Gas Phase HClO₄ (homogeneous) | 45.1 | First | u-szeged.hu |
This table presents kinetic data for the thermal decomposition of this compound under different conditions.
Oxidation Reaction Mechanisms
This compound is a formidable oxidizing agent, a property that becomes particularly pronounced at elevated temperatures. at.uawikipedia.org In aqueous solutions at room temperature and concentrations up to about 70%, its oxidizing character is not prominent, and it behaves primarily as a strong acid. wikipedia.org
In organic chemistry, hot, concentrated this compound is a powerful oxidant capable of completely breaking down organic matter, a property utilized in the digestion of complex samples for elemental analysis. calibrechem.com It can be used for the oxidation of alcohols to aldehydes or ketones. calibrechem.com Beyond direct oxidation, this compound serves as an effective catalyst for a variety of organic reactions, including esterifications, rearrangements, and addition reactions. organic-chemistry.orgresearchgate.net In the acid-catalyzed addition of β-dicarbonyl compounds to alcohols and alkenes, mechanistic investigations involving kinetic studies and racemization experiments have provided unambiguous proof of an Sɴ1 pathway. organic-chemistry.org This mechanism proceeds through the formation of a carbocation intermediate, with this compound acting as a potent promoter for this process. organic-chemistry.org
In inorganic chemistry, this compound and its salts are widely used in kinetic studies of redox reactions, often providing a highly acidic medium with a non-coordinating anion. scholaris.ca It has been employed in mechanistic studies of the oxidation of various inorganic substrates. Examples include the oxidation of phosphorous acid by thallium(III) and the oxidation of hypophosphorous acid by silver(I) in this compound solutions. acs.orgrsc.org It is also used in the study of the oxidation of arsenic(III) by hexachloroiridate(IV) and the oxidation of D-glucose by chromium(VI), where the acid concentration often enhances the reaction rate. researchgate.netresearchgate.net In these systems, this compound primarily facilitates the reaction by maintaining a high concentration of hydrogen ions, which can influence the speciation and reactivity of the reactants.
Micellar-Catalyzed Oxidation Studies
This compound is frequently used as a medium for studying the kinetics of oxidation reactions catalyzed by micelles. These organized assemblies of surfactant molecules can significantly alter reaction rates by concentrating reactants within the micellar pseudo-phase.
Kinetic investigations of the oxidation of various organic substrates in this compound medium have revealed the catalytic role of different types of surfactants. In the oxidation of L-lysine by permanganate (B83412) ion in a this compound medium, both anionic surfactants like sodium lauryl sulphate (SLS) and polymers such as polyethylene (B3416737) glycol (PEG) were found to catalyze the reaction. ajol.inforesearchgate.netscielo.org.za The reaction exhibited first-order kinetics with respect to both the oxidant (permanganate) and the substrate (L-lysine), but a zero-order dependence on the hydrogen ion concentration. ajol.inforesearchgate.netscielo.org.za The catalytic effect of SLS was modeled using Piszkiewicz's cooperativity model. ajol.inforesearchgate.net A positive activation entropy was observed, suggesting a dissociative nature of the transition state and an outer-sphere electron transfer mechanism. ajol.inforesearchgate.net
Similarly, the oxidation of iso-butyric acid by permanganate in a this compound medium was catalyzed by the anionic micelle, sodium lauryl sulphate. journalijar.com This reaction was found to be a double-stage process with first-order kinetics concerning both the substrate and the oxidant. journalijar.com In the oxidation of lactic acid by tripropylammonium (B8586437) halochromates, the cationic micelle Benzalkonium chloride (BKC) was used as a catalyst in a this compound medium. ajrconline.org The reaction rate increased with higher concentrations of the substrate, this compound, and the micelle. ajrconline.org
Non-ionic micelles also exhibit catalytic effects. A study on the oxidation of vitamin B1 (thiamine hydrochloride) and vitamin B6 (pyridoxine hydrochloride) by chloramine-T in a this compound medium showed a catalytic effect with the non-ionic surfactant Triton X-100. tandfonline.com The reaction rate was proportional to the surfactant concentration, and a mechanism involving the association between the oxidant and the surfactant micelle was proposed, supported by spectrophotometric evidence and a pseudo-phase kinetic model. tandfonline.com The reaction showed first-order dependence on chloramine-T, fractional order on the vitamin, and zero-order dependence on the H+ concentration. tandfonline.com
The table below summarizes the findings of various micellar-catalyzed oxidation studies conducted in a this compound medium.
Table 1: Kinetic Data for Micellar-Catalyzed Oxidation in this compound Medium
| Substrate | Oxidant | Micelle Type | Catalyst | Key Kinetic Findings | Ref |
|---|---|---|---|---|---|
| L-lysine | Permanganate Ion | Anionic / Polymer | Sodium Lauryl Sulphate (SLS) / Polyethylene Glycol (PEG) | First-order in [Oxidant] and [Substrate]; Zero-order in [H⁺]. Catalysis explained by Piszkiewicz's model. | ajol.inforesearchgate.netscielo.org.za |
| Iso-butyric Acid | Permanganate Ion | Anionic | Sodium Lauryl Sulphate (SLS) | First-order in [Substrate] and [Oxidant]. | journalijar.com |
| Vitamin B1, Vitamin B6 | Chloramine-T | Non-ionic | Triton X-100 | First-order in [Oxidant]; Fractional-order in [Substrate]; Zero-order in [H⁺]. | tandfonline.com |
| Lactic Acid | Tripropylammonium Halochromates | Cationic | Benzalkonium Chloride (BKC) | First-order in [Substrate]. Rate increases with [Substrate], [HClO₄], and [Micelle]. | ajrconline.org |
| Glycine | Quinolinium Dichromate (QDC) | Anionic | Sodium Dodecyl Sulphate (SDS) | First-order in [Oxidant], [Substrate], and [H⁺]. Rate increases with [SDS]. | benthamscience.comresearchgate.net |
Acid-Catalyzed Organic Transformations
This compound is a powerful and widely utilized catalyst in a variety of acid-catalyzed organic transformations. researchgate.net Its applications include esterification, polymerization, isomerization, and rearrangement reactions. researchgate.net Metal perchlorates, derived from this compound, also serve as potent and selective catalysts that are effective under mild conditions. researchgate.net
This compound is an effective catalyst for esterification reactions. researchgate.net The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carbonyl group of the carboxylic acid by the catalyst. mdpi.com This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol, leading to a tetrahedral intermediate. mdpi.com Subsequent elimination of a water molecule yields the final ester product. mdpi.com
Kinetic studies on the esterification of various carboxylic acids have been performed to elucidate the reaction mechanism. For instance, the esterification of 2-methyl-1-pentene (B165372) with acetic acid showed that strong acids like sulfuric acid and hydrochloric acid are effective catalysts. e3s-conferences.org The hydrolysis of benzoic anhydrides, a related reaction, has been studied in the presence of this compound. researchgate.net These studies indicate that the mechanism can shift, for example, from an A2 mechanism for benzoic anhydride (B1165640) to an A1 mechanism for p-methoxybenzoic anhydride. researchgate.net The mechanisms of acid-catalyzed ester hydrolysis and esterification are closely related and have been extensively investigated. acs.org
This compound is a well-known initiator for the cationic polymerization of various monomers, particularly styrene (B11656) and its derivatives. researchgate.nettandfonline.comiupac.org The mechanism of initiation involves the protonation of the monomer by the strong acid to form a carbocation, which then propagates the polymer chain. iupac.orgmit.edunii.ac.jp
The nature of the propagating species in these reactions has been a subject of considerable research and debate. tandfonline.comiupac.org One viewpoint suggests that propagation occurs via a carbocationic species (either a free ion or an ion-pair). iupac.org An alternative theory, termed "pseudocationic polymerization," proposes that the propagating entity is a neutral perchlorate ester. tandfonline.comiupac.org Kinetic studies of the polymerization of styrene initiated by anhydrous this compound in carbon tetrachloride revealed a zeroth-order reaction. tandfonline.com This, along with the effects of dielectric constant and pressure, suggests that the rate-determining step may be the formation of a carbonium perchlorate ion-pair associated with neutral styrene molecules. tandfonline.com In contrast, in a more polar solvent mixture (carbon tetrachloride and methylene (B1212753) chloride), the reaction followed first-order kinetics. tandfonline.com For some monomers, such as p-methoxystyrene, which is more basic than styrene, a truly cationic polymerization is observed in the presence of this compound. iupac.org
Alkene oligomerization can also be achieved using acid catalysts. mdpi.comgoogle.com This process typically involves a carbocation mechanism, where an alkene is protonated to form a carbocation that then reacts with other alkene molecules to form dimers, trimers, and higher oligomers. mdpi.com Solid acid catalysts are often used for industrial-scale oligomerization of light alkenes. google.comresearchgate.net
This compound catalyzes various isomerization and rearrangement reactions, which typically proceed through carbocationic intermediates. researchgate.net One example is the cis-trans isomerization of azobenzene (B91143) in aqueous ethanol (B145695), which is catalyzed by this compound. cdnsciencepub.com The catalytic effect is attributed to H+ ions and is interpreted through a mechanism involving the conjugate acid of azobenzene. cdnsciencepub.com
The pinacol (B44631) rearrangement of benzopinacol (B1666686) in acetic acid solution is another reaction catalyzed by this compound. acs.org This type of rearrangement involves the protonation of a diol, followed by the loss of water to form a carbocation, which then undergoes a 1,2-alkyl or aryl shift to yield a ketone or aldehyde.
This compound has also been used to catalyze the isomerization of complex molecules like thevinone (B101640) derivatives. researchgate.net For example, treatment of thevinone with this compound at 70°C resulted in the formation of its 7β-isomer. researchgate.net Similarly, dihydrothevinone (B1615413) isomerizes when treated with 70% this compound at 90°C. researchgate.net These reactions demonstrate the utility of this compound in facilitating stereochemical changes through equilibrium enolization. researchgate.net In some cases, the catalytic effect of this compound is comparable to that of other strong acids like hydrochloric acid. researchgate.netsci-hub.se
Table 2: Examples of this compound-Catalyzed Isomerization and Rearrangement Reactions
| Substrate | Reaction Type | Product(s) | Conditions | Ref |
|---|---|---|---|---|
| cis-Azobenzene | cis-trans Isomerization | trans-Azobenzene | Aqueous ethanol | cdnsciencepub.com |
| Benzopinacol | Pinacol Rearrangement | Benzopinacolone | Acetic acid solution | acs.org |
| Thevinone | Isomerization | β-Thevinone | 70°C | researchgate.net |
This compound is an efficient catalyst for the addition of nucleophiles to unsaturated compounds like alcohols and alkenes. organic-chemistry.orgecust.edu.cnacs.org A notable application is the addition of β-dicarbonyl compounds to secondary alcohols and alkenes. organic-chemistry.orgecust.edu.cnacs.org These reactions can be performed with low catalyst loading (e.g., 1 mol %) in common organic solvents or even under solvent-free conditions using silica (B1680970) gel-supported this compound (HClO₄-SiO₂). organic-chemistry.orgecust.edu.cn The supported catalyst offers the advantages of being recoverable and reusable. organic-chemistry.orgecust.edu.cn The reactions generally produce good to excellent yields, with water being the only byproduct when alcohols are used as substrates. organic-chemistry.org
Mechanistic investigations into the this compound-catalyzed addition of β-dicarbonyl compounds to alcohols have provided unambiguous evidence for an SN1 pathway. organic-chemistry.orgecust.edu.cnacs.org The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is characterized by a two-step process where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com
The evidence for this mechanism includes:
Kinetic Studies: The reaction rate is dependent on the substrate concentration but not the nucleophile, consistent with a unimolecular rate-determining step. masterorganicchemistry.com
Racemization Experiments: When a chiral alcohol is used as the starting material, the reaction leads to a racemic or near-racemic product, which is a hallmark of an SN1 reaction proceeding through a planar carbocation intermediate. organic-chemistry.org
Substrate Scope: The reaction is effective for substrates that can form stable carbocations, such as benzylic and allylic alcohols. organic-chemistry.orgresearchgate.net
Catalyst Comparison and DFT Calculations: this compound was found to be a more effective catalyst than other Brønsted acids like sulfuric acid (H₂SO₄) and triflic acid (TfOH) for these additions. organic-chemistry.orgecust.edu.cn Density Functional Theory (DFT) calculations supported these experimental findings, indicating that this compound is a stronger promoter for the formation of the crucial carbocation intermediate. organic-chemistry.orgecust.edu.cnacs.org
The direct substitution of alcohols via an SN1 mechanism is an attractive process in green chemistry because the only byproduct is water. researchgate.net this compound's ability to efficiently catalyze these transformations highlights its utility in modern organic synthesis. researchgate.net
Catalytic Applications and Mechanistic Studies of Perchloric Acid
Perchloric Acid as a Homogeneous Catalyst in Organic Synthesis
As a superacid, this compound (HClO₄) serves as an exceptionally strong Brønsted acid catalyst, capable of protonating weak bases and generating reactive carbocationic intermediates. This high acidity allows it to catalyze reactions that may be sluggish with conventional acids. researchgate.netorganic-chemistry.org
This compound has been effectively used as a homogeneous catalyst in several classes of organic reactions. A notable application is the direct C-C bond formation through the addition of β-dicarbonyl compounds to alcohols and alkenes. ecust.edu.cnacs.org The reaction proceeds efficiently with a range of substrates, including various β-diketones and both benzylic and allylic alcohols. acs.org For instance, the reaction between acetylacetone (B45752) and 1-phenylethanol (B42297) is effectively catalyzed by a small amount of this compound. ecust.edu.cn
Another significant application is in the synthesis of xanthene derivatives. The condensation reaction between phenols and aldehydes to form xanthenes can be catalyzed by a catalytic amount of this compound in an aqueous medium. tandfonline.com This method is noted for its efficiency, often proceeding under milder conditions and with shorter reaction times than traditionally required. tandfonline.com The use of this compound has also been documented in esterification reactions, polymerizations, and molecular rearrangements. researchgate.net
The efficiency of this compound as a catalyst is often superior to other Brønsted acids. In the addition of β-dicarbonyl compounds to alcohols, only 1 mol% of HClO₄ is required for high yields, which is a lower catalyst loading compared to other acids like triflic acid in similar transformations. ecust.edu.cn Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have indicated that HClO₄ is a more potent promoter for the formation of carbocation intermediates compared to acids such as triflic acid (TfOH) and sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is believed to proceed via an Sₙ1 pathway, which was confirmed through kinetic and racemization experiments. organic-chemistry.orgacs.org The reactions are generally high-yielding, with reports of moderate to excellent yields across various substrates. acs.org
Table 1: Comparison of Catalysts for the Reaction of Acetylacetone and 1-Phenylethanol This table is generated based on data indicating HClO₄'s high efficiency at low loading.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| This compound (HClO₄) | 1 | 12 | 95 | ecust.edu.cnacs.org |
| Triflic Acid (TfOH) | 5 | N/A | High | ecust.edu.cn |
| p-Toluenesulfonic acid | N/A | N/A | Effective | ecust.edu.cn |
Heterogeneous Catalysis with this compound Derivatives
To overcome issues associated with the corrosive nature and recovery of homogeneous this compound, heterogeneous catalysts have been developed. Immobilizing this compound on a solid support, such as silica (B1680970), creates a catalyst that is stable, reusable, and easier to handle while retaining high catalytic activity. asianpubs.orgcapes.gov.br
Silica-supported this compound (HClO₄-SiO₂), prepared by impregnating silica gel with aqueous this compound, is a highly efficient and versatile heterogeneous catalyst. organic-chemistry.org It has been successfully employed in a wide array of organic transformations, often under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.orgacs.orgtandfonline.com
Specific applications of HClO₄-SiO₂ include:
Protection/Deprotection Reactions : It catalyzes the protection of hydroxyl groups as tetrahydropyranyl ethers and the formation of thioacetals and oxathioacetals from carbonyl compounds with high efficiency. organic-chemistry.org It is also used for the trimethylsilylation of various alcohols and phenols using hexamethyldisilazane (B44280) (HMDS). researchgate.net
Synthesis of Heterocycles : The catalyst is effective in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives and 14-aryl-14-H-dibenzo[a,j]xanthenes. capes.gov.brijfans.orgijfans.org
Condensation Reactions : It promotes the synthesis of thioethers from alcohols and thiols under solvent-free conditions at room temperature. tandfonline.comresearchgate.net It has also been applied to the synthesis of estolides from oleic acid, where a 15% loading of HClO₄ on SiO₂ gave a 98.98% conversion. scientific.net
Carbon-Carbon Bond Formation : Like its homogeneous counterpart, HClO₄-SiO₂ effectively catalyzes the addition of β-dicarbonyl compounds to alcohols and alkenes, in some cases providing even higher yields than the homogeneous system. organic-chemistry.orgecust.edu.cn
A primary advantage of HClO₄-SiO₂ is its reusability. The solid catalyst can be easily recovered from the reaction mixture by simple filtration, washed, and reused in subsequent reactions without a significant loss of catalytic activity. tandfonline.comorganic-chemistry.org In the synthesis of β-dicarbonyl addition products, the HClO₄-SiO₂ catalyst was recovered and reused for up to four consecutive runs. organic-chemistry.orgacs.orgacs.org Similarly, in the synthesis of thioethers and the protection of hydroxyl groups, the catalyst demonstrated high stability and could be recycled multiple times. organic-chemistry.orgresearchgate.netresearchgate.net This reusability makes the process more economical and environmentally friendly. organic-chemistry.org
Table 2: Reusability of HClO₄-SiO₂ Catalyst This table illustrates the consistent performance of the catalyst over multiple cycles as reported in the literature.
| Reaction | Number of Cycles | Reported Outcome | Reference |
|---|---|---|---|
| Addition of β-Dicarbonyls to Alcohols | 4 | Catalyst could be readily recovered and reused. | organic-chemistry.orgacs.orgacs.org |
| Thioether Synthesis | Multiple | Reusable without much loss of catalytic activity. | tandfonline.comresearchgate.net |
| Tetrahydropyranylation | Multiple | Can be recycled multiple times without losing activity. | organic-chemistry.org |
| 1,3-Dithiolane Formation | Multiple | Can be reused without significant loss of activity. | organic-chemistry.org |
Metal Perchlorates as Catalysts
Metal perchlorates are widely used as Lewis acid catalysts in organic synthesis. researchgate.net They possess unique properties such as high solubility in various organic solvents, kinetic stability under mild conditions, and poor complexing ability of the perchlorate (B79767) anion, which enhances the Lewis acidity of the metal cation. researchgate.neteurekaselect.com Although historically viewed with caution, many common metal perchlorates are stable under typical reaction conditions. ingentaconnect.com
A variety of metal perchlorates have been shown to be effective catalysts for numerous organic reactions:
Lithium Perchlorate (LiClO₄) : It has been used as an efficient promoter for the Friedel-Crafts acylation of aromatic substrates and for the ring-opening of epoxides with amines to form β-aminoalcohols. researchgate.net
Magnesium Perchlorate (Mg(ClO₄)₂) : Anhydrous magnesium perchlorate can promote the formation of esters and carbonates from alcohols and catalyze the Knoevenagel condensation. researchgate.net
Zinc Perchlorate (Zn(ClO₄)₂·6H₂O) : This hydrated salt has proven to be more efficient than other Lewis acids in certain reactions, such as the esterification of alcohols with anhydrides and the Fischer condensation. researchgate.net
Ferric Perchlorate (Fe(ClO₄)₃) : Hydrated ferric perchlorate is an effective catalyst for the Michael reaction of β-ketoesters, requiring only 0.35 mol% for quantitative conversion. ingentaconnect.com
Other Metal Perchlorates : Transition metal perchlorates, including those of nickel and rare earth metals like lanthanum and cerium, have also been employed as catalysts in reactions such as 1,3-dipolar cycloadditions. researchgate.netingentaconnect.com
Table 3: Applications of Metal Perchlorates in Organic Synthesis
| Metal Perchlorate | Reaction Catalyzed | Reference |
|---|---|---|
| Lithium Perchlorate | Friedel-Crafts Acylation, Epoxide Ring-Opening | researchgate.net |
| Magnesium Perchlorate | Esterification, Knoevenagel Condensation | researchgate.net |
| Zinc Perchlorate Hexahydrate | Esterification, Fischer Condensation | researchgate.net |
| Ferric Perchlorate | Michael Reaction | ingentaconnect.com |
| Nickel Perchlorate | 1,3-Dipolar Cycloadditions (as chiral complexes) | ingentaconnect.com |
Lewis Acidity Enhancement by Perchlorate Anion
The catalytic activity of metal perchlorates is largely attributed to their function as Lewis acids. The introduction of a perchlorate salt can significantly increase the Lewis acidity of the metallic cation. researchgate.net This enhancement is due to the perchlorate anion (ClO₄⁻) being a very weakly coordinating anion. Its low tendency to bind with the metal cation leaves the cation more available to interact with and activate the substrate.
In solutions like diethyl ether, lithium perchlorate exists as ion pairs and higher aggregates where the lithium ion acts as a powerful Lewis acid. utk.edu The weak association between the lithium cation and the perchlorate anion is fundamental to this activity. utk.edu Studies using various spectroscopic methods have confirmed the weak binding nature of lithium perchlorate with probe bases, a consequence of the lithium ion competitively binding to the solvent and the substrate rather than being tightly bound to the perchlorate anion. utk.edu
This principle is exploited in various synthetic methodologies. For example, magnesium perchlorate (Mg(ClO₄)₂) has been demonstrated to be a superior Lewis acid catalyst compared to other metal perchlorates like Zn(ClO₄)₂ and LiClO₄ for the synthesis of 1,2,3,4-tetrasubstituted 1,4-dihydropyridines. organic-chemistry.org The reaction involves a Michael addition where Mg(ClO₄)₂ efficiently catalyzes the transformation at room temperature. organic-chemistry.org In other systems, the Lewis acidity is enhanced by effectively trapping the perchlorate anion. For instance, polymer electrolytes containing borate (B1201080) ester groups can interact with and trap the ClO₄⁻ anion, which increases the dissociation of magnesium salts and thereby the concentration of the free, catalytically active Mg²⁺ cation. researchgate.net
Application of Rare Earth Perchlorates in Catalysis
Rare earth perchlorates are another class of effective catalysts in organic chemistry. Salts of elements like lanthanum, cerium, and praseodymium have been successfully employed in various transformations. researchgate.net For instance, hydrated lanthanum perchlorate (La(ClO₄)₃), cerium perchlorate (Ce(ClO₄)₃), and praseodymium perchlorate (Pr(ClO₄)₃) have been found to be effective catalysts. researchgate.net Praseodymium perchlorate, a water-soluble crystalline solid, is noted for its use as a catalyst in reactions such as oxidations. ontosight.ai The catalytic utility of rare earth elements, particularly cerium and lanthanum, is a subject of ongoing research, with their mechanism of action often linked to the presence of the rare earth ions in the catalysts. mdpi.com
| Rare Earth Perchlorate Catalyst | Application/Reaction Type | Reference |
|---|---|---|
| Lanthanum Perchlorate (La(ClO₄)₃) | General organic synthesis | researchgate.net |
| Cerium Perchlorate (Ce(ClO₄)₃) | General organic synthesis | researchgate.net |
| Praseodymium Perchlorate (Pr(ClO₄)₃) | Oxidation reactions | researchgate.netontosight.ai |
Advanced Mechanistic Investigations in Catalysis
The mechanism of reactions catalyzed by this compound and its salts has been a subject of detailed investigation to understand and optimize their catalytic performance. These studies often involve a combination of kinetic analysis, stereochemical experiments, and computational calculations.
Further investigation through Density Functional Theory (DFT) calculations rationalized the superior catalytic ability of this compound compared to other strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) and sulfuric acid (H₂SO₄). organic-chemistry.org The calculations revealed that HClO₄ is a more potent promoter for the formation of the key carbocation intermediate, which is central to the Sₙ1 mechanism. organic-chemistry.org The study highlighted that both homogeneous HClO₄ and a heterogeneous silica gel-supported version (HClO₄-SiO₂) are highly effective, with the supported catalyst offering the additional benefits of easy recovery and reusability. organic-chemistry.orgecust.edu.cn
| Investigative Method | Finding |
|---|---|
| Kinetic Studies | Reaction kinetics consistent with an Sₙ1 mechanism. |
| Racemization Experiments | Use of chiral alcohols resulted in racemic products, supporting a carbocation intermediate. |
| DFT Calculations | HClO₄ is a stronger promoter for carbocation formation compared to TfOH and H₂SO₄. |
| Catalyst Heterogenization | Silica gel-supported HClO₄ (HClO₄-SiO₂) is highly efficient, reusable, and sometimes superior to the homogeneous catalyst. |
Kinetic investigations are also crucial in understanding oxidation reactions catalyzed in the presence of this compound. In the Pd(II)-catalyzed oxidation of paracetamol by potassium bromate, a detailed kinetic and mechanistic study was conducted in a this compound medium to ascertain the reactive species of the catalyst and oxidant and to elucidate the reaction mechanism. iarjset.com Similarly, a comparative kinetic study of the oxidation of caffeine (B1668208) by permanganate (B83412) in perchloric and sulfuric acid solutions suggested an outer-sphere reaction pathway, with the reaction rate being slightly higher in this compound. sciencepublishinggroup.com
Analytical Chemistry Research and Applications of Perchloric Acid
Advanced Sample Digestion Methodologies for Elemental Analysis
A crucial step in elemental analysis is the complete digestion of the sample matrix to liberate the elements of interest for accurate measurement. calibrechem.com Perchloric acid, often in combination with other acids, is a highly effective digestion reagent due to its potent oxidizing capabilities, especially at elevated temperatures. calibrechem.commdpi.com
Preparation of Environmental Samples (e.g., Soil, Plant Tissue)
In the analysis of environmental samples like soil and plant tissue, this compound is frequently used to break down complex organic and inorganic matrices. calibrechem.com This process ensures that elements are accessible for subsequent analysis. calibrechem.com
For plant tissue analysis, a common method involves digesting the dried and ground sample with a mixture of nitric acid and this compound. k-state.edugov.bc.ca The sample is often pre-digested with nitric acid before the addition of this compound. k-state.edu The mixture is then heated until the digestion is complete, indicated by the appearance of white fumes and a clear solution. k-state.edu One procedure for plant material digestion involves weighing 0.2500g of the prepared sample into a digestion tube, adding 5mL of nitric acid, and allowing it to predigest overnight. k-state.edu Subsequently, 5mL of this compound is added, and the mixture is heated to 200°C for about three hours until the digest is clear. k-state.edu
Similarly, for soil samples, a mixture of hydrofluoric acid and this compound (e.g., in a 5:1 ratio) can be used for digestion on a hot plate to prepare the sample for elemental analysis. thermofisher.com Another approach for soil digestion involves using a nitric-perchloric acid mixture (e.g., 3+1) and heating the sample to approximately 203°C. gov.bc.ca
Table 1: Comparison of Acid Digestion Mixtures for Plant Tissue Analysis mdpi.com
| Acid Mixture | Proportion (v/v/v) | Efficacy for Specific Elements |
| Nitric-Sulfuric-Perchloric Acid | 10:1:0.5 | Effective for general multi-element analysis. |
| Nitric-Perchloric Acid | 3:1 | Most efficient for manganese (Mn) extraction. |
| Nitric-Hydrochloric-Perchloric Acid | 5:1:0.5 | Suitable for cadmium (Cd) and aluminum (Al) extraction. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Application in Trace Metal Determination Techniques (e.g., AAS, ICP-MS)
The digests obtained using this compound are suitable for a range of instrumental techniques for trace metal analysis, including Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). calibrechem.comthermofisher.com These techniques require the sample to be in a liquid form, making the acid digestion step essential. rocker.com.tw
This compound digestion is effective in preparing samples for the determination of a wide array of elements. k-state.edu For instance, plant material digested with a nitric-perchloric acid mixture can be analyzed for elements such as Boron (B), Calcium (Ca), Magnesium (Mg), Potassium (K), Copper (Cu), Iron (Fe), Manganese (Mn), and Zinc (Zn) using ICP Spectrometry. k-state.edu
While highly effective, digestion with this compound can sometimes lead to the loss of certain volatile elements. mdpi.com It is also important to note that for some specific ICP-MS applications, samples digested with this compound may not be ideal for the analysis of elements like Vanadium (V), Chromium (Cr), and Arsenic (As). wisc.edu
Oxidative Applications in Chemical Analysis
The strong oxidizing power of this compound is a key property utilized in various areas of chemical analysis beyond sample digestion. calibrechem.com It can oxidize a wide range of organic and inorganic substances, which can be leveraged to facilitate or accelerate analytical reactions. calibrechem.com For example, it is used to achieve complete oxidation of alcohols to aldehydes or ketones, enabling their accurate quantification. calibrechem.com Additionally, this compound can be employed in the titration of reducing agents, where its strong oxidizing nature is advantageous for determining the concentration of these substances. calibrechem.com
Non-Aqueous Titrimetric Method Development
Non-aqueous titrimetry is a valuable technique for the analysis of substances that are not soluble in water or are too weakly acidic or basic to be titrated in an aqueous medium. pharmaknowledgeforum.com182.160.97 this compound is a cornerstone of non-aqueous titrations, particularly for the quantification of weak bases. pharmaknowledgeforum.comlcms.cz
Quantification of Weak Bases in Pharmaceutical Analysis
In pharmaceutical analysis, many active pharmaceutical ingredients (APIs) are weak bases. pharmaknowledgeforum.comlcms.cz Non-aqueous titration with this compound provides a simple, rapid, and cost-effective method for their quantification. pharmaknowledgeforum.comjocpr.com The titration is typically carried out in a non-aqueous solvent, most commonly glacial acetic acid. pharmaknowledgeforum.comxylemanalytics.com
The principle of this method is based on the fact that this compound behaves as a very strong acid in glacial acetic acid, allowing for a sharp and clear endpoint during the titration of a weak base. lcms.cz The endpoint can be detected either potentiometrically using an electrode or visually with an indicator like crystal violet. analis.com.my
This method has been successfully applied to the determination of various pharmaceutical compounds, including:
Atenolol: A beta-blocker. pharmaknowledgeforum.com
Lansoprazole: A proton pump inhibitor. jocpr.comresearchgate.net
Terbutaline Sulphate: A bronchodilator. ajrconline.org
Sparfloxacin: An antibiotic. nih.gov
Table 2: Research Findings on Non-Aqueous Titration of Pharmaceuticals with this compound
| Pharmaceutical Compound | Solvent | Titrant | Key Finding |
| Terbutaline Sulphate | Anhydrous Glacial Acetic Acid | 0.1 N this compound | The method is precise with a %RSD of <1 and shows excellent linearity (r² > 0.9999). ajrconline.org |
| Lansoprazole | 1,4-Dioxane | 0.006 M this compound | The method is applicable over a 2–20 mg range with a 1:1 molar ratio of LAN to HClO₄. jocpr.com |
| 4-O-β-D-(glucopyranosyloxy)-benzoic acid sodium salt (4-GBA) | Glacial Acetic Acid | Anhydrous solution of this compound in glacial acetic acid | The method demonstrates excellent linearity and accuracy for the quantification of this potential diuretic drug. analis.com.my |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Chromatographic Separation Research
This compound also finds applications in chromatographic separation techniques. It can be used as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC) to influence the separation of certain analytes.
Research has shown that adding low concentrations of this compound to the mobile phase in high-temperature liquid chromatography (HTLC) can decrease the capacity factors of aniline (B41778) compounds, an effect that is comparable to increasing the column temperature. tandfonline.comresearchgate.net This indicates that this compound can act as a chaotropic agent, modifying the interaction between the analytes and the stationary phase. tandfonline.com
In another study, 0.2 M this compound was found to be the most effective extraction solvent for the determination of biogenic amines in ripened cheeses by HPLC-DAD. mdpi.com Furthermore, a robust and sensitive HPLC method was developed for the simultaneous determination of the diuretic drug torasemide and its metabolites, using a mobile phase consisting of 0.02 M this compound (pH 2.5) and acetonitrile. nih.gov this compound has also been investigated as a promising medium for the chromatographic separation of Yttrium-90 (B1217062) from Strontium-90 (B1230875). researchgate.net
Separation of Radionuclides (e.g., 90Y from 90Sr)
The separation of yttrium-90 (⁹⁰Y) from its parent radionuclide strontium-90 (⁹⁰Sr) is crucial for the preparation of ⁹⁰Y-based radiopharmaceuticals used in cancer therapy. researchgate.net this compound has been demonstrated to be a superior medium for this separation compared to other acids like nitric acid and hydrochloric acid. researchgate.net
Research has shown that the distribution coefficients of Y(III) and Sr(II) ions on specific extraction resins are significantly different in a this compound medium. researchgate.net This difference in affinity allows for their effective separation using techniques like extraction chromatography. researchgate.netresearchgate.net The mechanism of extraction is influenced by the concentration of the this compound, which contributes to the high selectivity observed. researchgate.net
One study highlighted that a 0.1 M HClO₄ solution could be used as an effective rinsing step in a sequential multiple column extraction chromatography setup to improve the separation of ⁹⁰Y from ⁹⁰Sr. researchgate.net Another approach involves the selective precipitation of ⁹⁰Y(OH)₃ from a ⁹⁰Sr/⁹⁰Y equilibrium mixture under alkaline conditions, followed by dissolution of the yttrium hydroxide (B78521) precipitate in an acidic solution to obtain pure ⁹⁰Y. nih.gov The high purity of the separated ⁹⁰Y is essential for its use in medical applications. researchgate.netnih.gov
Table 1: Comparison of Acid Media for ⁹⁰Y/⁹⁰Sr Separation
| Acid Medium | Observation | Reference |
|---|---|---|
| This compound (HClO₄) | Distinctly better separation factor (⁹⁰Y/⁹⁰Sr) based on distribution coefficient data. | researchgate.net |
| Nitric Acid (HNO₃) | Less effective separation compared to this compound. | researchgate.net |
| Hydrochloric Acid (HCl) | Less effective separation compared to this compound. | researchgate.net |
Bio-Analytical Research and Applications
This compound plays a significant role in various bio-analytical methods, including the study of steroid metabolism, quantification of collagen, and the elucidation of molecular structures in complex biological samples.
This compound is utilized in the transformation of steroids for their characterization and quantification in biological matrices. nih.gov For instance, it can be used for the selective hydrolysis of sulfate (B86663) esters of 7-oxo-delta(5)-steroids to their free steroid forms. nih.gov This reaction is performed at room temperature in ethyl acetate.
Furthermore, heating with this compound in methanol (B129727) can convert sulfates, carboxylic acid esters, methyl ethers, and ketals of these steroids into 3,5-diene-7-one derivatives. nih.gov These derivatives exhibit strong UV absorption, which facilitates their detection and quantification using liquid chromatography-mass spectrometry (LC-MS). nih.gov this compound is also used as a catalyst in the enol-acetylation of 3-keto steroids, a reaction that aids in their analysis. google.com
The hydroxyproline (B1673980) assay is a widely used method to quantify collagen content in tissues, as hydroxyproline is a major component of this protein. abcam.comnovusbio.com The classical assay involves the oxidation of hydroxyproline and subsequent reaction with Ehrlich's reagent dissolved in concentrated this compound. abcam.comnovusbio.com
While effective, the use of concentrated this compound poses safety concerns due to its hazardous and reactive nature. abcam.comnovusbio.com This has led to the development of modified assays that replace this compound with safer alternatives like hydrochloric acid (HCl). researchgate.netnih.gov Research has shown that using HCl can yield results with greater concordance to the gold standard amino acid analysis. researchgate.netnih.gov Despite the development of these alternatives, this compound-based methods have been foundational and are still referenced in the validation of new techniques. novusbio.com
Table 2: Comparison of Reagents in Hydroxyproline Assays
| Reagent for Ehrlich's Solution | Concordance with Amino Acid Analysis (ρc) | Reference |
|---|---|---|
| This compound | 0.947 | researchgate.netnih.gov |
| Hydrochloric Acid | 0.980 | researchgate.netnih.gov |
This compound's properties are valuable for the structural elucidation of compounds within complex biological samples. researchgate.net For example, in the analysis of pyrrolizidine (B1209537) alkaloids in food samples, Ehrlich's reagent, which can be prepared with this compound, is used as a spray reagent in thin-layer chromatography (TLC) to detect the presence of these toxic compounds. ijstr.org
In the context of peroxide assays, substituting sulfuric acid with this compound in the Ferric-Xylenol Orange (FOX) assay has been shown to enhance sensitivity and reproducibility. researchgate.net This modification, termed PCA-FOX, lowers the optimal pH and reduces interference from other compounds present in biological samples. researchgate.net this compound is also used for the extraction of biogenic amines from cheese samples prior to their determination by high-performance liquid chromatography (HPLC). mdpi.com Studies have shown that 0.2 M this compound provides better recovery rates compared to higher concentrations or other acids like hydrochloric and trichloroacetic acid. mdpi.com
Electropolishing and Etching Research Applications
This compound, often mixed with alcohols like ethanol (B145695) or methanol, is a traditional and effective electrolyte for electropolishing and etching various metals and alloys. researchgate.netdtic.milzobodat.at This process is used to achieve a smooth, strain-free surface, which is essential for metallographic examination and other surface-sensitive analyses. dtic.mil
The effectiveness of this compound-based electrolytes is demonstrated in the electropolishing of aluminum and its alloys, as well as rare-earth metals. researchgate.netdtic.mil For rare-earth metals, cooling the this compound-alcohol electrolyte to low temperatures (e.g., -76°C) is crucial to control the chemical activity and achieve a polished surface. dtic.mil
While effective, the hazardous nature of this compound has prompted research into safer alternatives. researchgate.netacs.org For example, solutions of sodium chloride in ethylene (B1197577) glycol or propylene (B89431) glycol have been developed as safer electrolytes for electropolishing aluminum. researchgate.net However, this compound-based methods remain a benchmark for comparison and are still used in specific research applications. dntb.gov.ua
Environmental Science Research: Perchlorate Contamination and Remediation
Sources and Occurrence of Perchlorate (B79767) in Natural Environments
Perchlorate, a chemical compound composed of one chlorine atom and four oxygen atoms, is found in the environment from both natural and man-made sources. fda.govwqa.org Its presence has been detected in soil, vegetation, and water systems across various regions. nih.gov
Natural Formation Pathways (e.g., Atmospheric Photochemical Reactions)
Perchlorate can form naturally in the atmosphere through a series of photochemical reactions. cdc.govnih.gov It is believed that chlorine precursors, such as chloride aerosols from sea salt or terrestrial sources, react with ozone and other oxidants in the atmosphere, leading to the formation of perchlorate. cdc.govnih.govresearchgate.net This atmospheric perchlorate can then be deposited on land and in water through wet and dry deposition. cdc.govsdstate.edu Evidence of this natural formation is supported by the detection of perchlorate in rain and snow samples. cdc.govnih.gov
Geographically, natural perchlorate deposits are often found in arid and semi-arid regions. nih.govca.gov A notable example is the Atacama Desert in Chile, where perchlorate is present in nitrate (B79036) ore deposits. researchgate.netenviro.wiki These Chilean nitrate deposits have historically been used in the production of fertilizers. vertexeng.comwikipedia.org Natural perchlorate has also been identified in potash ores in the United States and Canada. fda.govnih.gov
Anthropogenic Contributions and Industrial Byproducts
Human activities are a significant source of perchlorate contamination in the environment. researchgate.net The primary anthropogenic source is the manufacture and use of ammonium (B1175870) perchlorate, a powerful oxidizer used in solid propellants for rockets, missiles, and fireworks. researchgate.netvertexeng.comwikipedia.org Improper disposal and handling of these materials at manufacturing, testing, and military sites have led to widespread contamination of soil and groundwater. enviro.wikica.govunl.edu
Other industrial applications that contribute to perchlorate contamination include:
Fireworks and Flares: The use of fireworks and road flares releases perchlorate into the environment. fda.govnih.govresearchgate.net
Explosives and Munitions: Perchlorate is a component of various explosives and munitions. enviro.wikivertexeng.com
Industrial Processes: It is used in some electroplating operations, as a bleach activator in detergents, and in the manufacturing of certain chemicals. nih.govepa.gov
Fertilizers: The use of nitrate fertilizers derived from Chilean deposits has contributed to perchlorate contamination in agricultural areas. wikipedia.orgeuropa.eu
Wastewater: Perchlorate can be present in industrial wastewater, and conventional treatment processes are often ineffective at removing it. cdc.gov
| Source Category | Specific Examples | Primary Compound |
|---|---|---|
| Natural | Atmospheric formation, Chilean nitrate deposits, Potash ores | Perchlorate anion (ClO₄⁻) |
| Anthropogenic | Rocket propellants, Fireworks, Explosives, Fertilizers, Industrial processes | Ammonium perchlorate, Potassium perchlorate, Sodium perchlorate |
Environmental Fate and Transport Mechanisms
The environmental behavior of perchlorate is largely dictated by its chemical properties. The perchlorate anion is highly stable, non-volatile, and highly soluble in water. nih.govvertexeng.comtandfonline.com These characteristics contribute to its persistence and mobility in the environment.
Persistence and Mobility in Aquatic and Terrestrial Systems
Once released into the environment, perchlorate is highly mobile in both aquatic and terrestrial systems. enviro.wikivertexeng.com Due to its high solubility, it readily dissolves in water and can migrate long distances in groundwater and surface water, leading to extensive contaminant plumes. enviro.wikiclu-in.orgca.gov
In soil, perchlorate does not bind well to mineral surfaces or organic matter. ca.govca.govnih.gov This lack of sorption means it can be easily leached from the soil by rainfall or irrigation, eventually reaching groundwater. ca.govca.gov The movement of perchlorate in soil is primarily governed by the flow of water. ca.govca.gov Its persistence is notable, with the potential to remain in the environment for many years, and possibly decades, under typical surface and groundwater conditions. ca.govcopernicus.org
Kinetics of Environmental Degradation
Under most ambient environmental conditions, the chemical degradation of perchlorate is very slow due to its high activation energy barrier. ca.govca.gov However, under specific anaerobic conditions, microbial degradation can occur. enviro.wikinm.gov Certain bacteria can use perchlorate as a terminal electron acceptor during respiration, reducing it to the less harmful chloride ion. ca.govnm.gov
The rate of this biodegradation is influenced by several factors:
Presence of Electron Donors: An adequate supply of organic carbon or other electron donors is necessary for the bacteria to thrive. nm.govresearchgate.net
Absence of Oxygen and Nitrate: Perchlorate-reducing bacteria are typically anaerobic and will preferentially use oxygen and nitrate as electron acceptors if they are present. ca.gov Therefore, biodegradation is most effective in anoxic environments where oxygen and nitrate have been depleted. ca.gov
Initial Perchlorate Concentration: Studies have shown that degradation rates can be influenced by the initial concentration of perchlorate. researchgate.netnih.gov
Temperature and pH: The optimal temperature and pH for microbial degradation vary depending on the specific bacterial community. nih.gov
Research has shown that first-order degradation rates for perchlorate in sediments and soils can range from 0.13 to 0.46 per day, with lag times before degradation begins ranging from 0 to 60 days. researchgate.net
Advanced Remediation Technologies and Research
Due to its persistence and mobility, cleaning up perchlorate contamination presents significant challenges. epa.gov Research and development have focused on various technologies to remove perchlorate from water and soil.
Several remediation technologies have proven effective and are commercially available:
Ion Exchange: This is a widely used and proven technology for removing perchlorate from water. nih.govclu-in.org It involves passing contaminated water through a resin that selectively removes perchlorate ions. nih.gov
Biological Treatment: This approach utilizes microorganisms to degrade perchlorate. It can be applied in situ (in the ground) or ex situ (in a bioreactor). enviro.wikitandfonline.com In situ methods include creating permeable reactive barriers that support the growth of perchlorate-reducing bacteria. clu-in.org Ex situ methods involve treating contaminated water in engineered bioreactors. tandfonline.com
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can physically separate perchlorate from water. nih.govclu-in.org
Thermal Treatment: For contaminated soils, ex situ thermal treatment can be used to destroy perchlorate. clu-in.org
| Technology | Description | Application |
|---|---|---|
| Ion Exchange | Uses resins to selectively remove perchlorate ions from water. nih.govclu-in.org | Water Treatment (Ex situ) |
| Biological Treatment | Utilizes microorganisms to break down perchlorate into harmless substances. tandfonline.comtandfonline.com | Water and Soil Treatment (In situ and Ex situ) |
| Reverse Osmosis | A pressure-driven membrane process that separates perchlorate from water. clu-in.org | Water Treatment (Ex situ) |
| Phytoremediation | Uses plants to take up and degrade perchlorate from soil and water. epa.gov | Soil and Water Treatment (In situ) |
| Chemical Reduction | Employs chemical reductants like zero-valent iron to degrade perchlorate. academicjournals.org | Water and Soil Treatment (In situ and Ex situ) |
Emerging and innovative research areas in perchlorate remediation include:
Phytoremediation: The use of plants to absorb and degrade perchlorate is being investigated as a low-cost, passive remediation strategy. epa.govtandfonline.com
Chemical Reduction: Research is ongoing into the use of chemical reductants, such as zero-valent iron (ZVI), to break down perchlorate. academicjournals.orgaetecs.com Nanoscale ZVI particles are being explored to enhance reaction rates. academicjournals.org
Electrochemical Reduction: This technology uses an electric current to drive the reduction of perchlorate. aetecs.com
Catalytic Reduction: The development of catalysts to lower the activation energy for perchlorate reduction is another area of active research. cdc.gov
The choice of remediation technology depends on site-specific factors such as the concentration of perchlorate, the presence of other contaminants, and the hydrogeological conditions of the site. clu-in.org
Compound Names Mentioned:
Ammonium perchlorate
Chloride
Chlorine
Nitrate
Oxygen
Perchlorate
Perchloric acid
Potassium perchlorate
Sodium perchlorate
Biological Reduction Approaches (e.g., Microbial Bioremediation)
Microbial bioremediation is a highly effective and established method for the remediation of perchlorate-contaminated water and soil. rsc.orgmdpi.com This process relies on the metabolic activity of dissimilatory perchlorate-reducing bacteria (DPRB), which are facultative anaerobes capable of using perchlorate as a terminal electron acceptor during anaerobic respiration. rsc.orgclu-in.org These bacteria are widespread in various environments, and over 30 different strains have been isolated. clu-in.org
The biochemical pathway for perchlorate reduction is a two-step process. mdpi.com First, the enzyme perchlorate reductase (Pcr) catalyzes the reduction of perchlorate (ClO₄⁻) to chlorite (B76162) (ClO₂⁻). Subsequently, the enzyme chlorite dismutase (Cld) rapidly converts chlorite into harmless chloride (Cl⁻) and molecular oxygen (O₂). rsc.orgmdpi.com This process completely and irreversibly destroys the perchlorate molecule, leaving behind benign end products. mdpi.com
For bioremediation to occur, an electron donor (a carbon source) must be available to stimulate the growth and metabolic activity of the indigenous microbial populations. clu-in.orgserdp-estcp.mil A variety of electron donors have been successfully used, including simple organic compounds like acetate, lactate, ethanol (B145695), and molasses, as well as more complex substrates such as vegetable oil. clu-in.orgresearchgate.net In some cases, autotrophic bacteria can be utilized, which use inorganic electron donors like hydrogen or reduced sulfur compounds. mdpi.com
Bioremediation of perchlorate can be implemented through in-situ or ex-situ methods. In-situ techniques involve stimulating the native microbial population within the contaminated groundwater or soil by introducing an electron donor. clu-in.orgserdp-estcp.mil This approach avoids the need to extract the contaminated water. serdp-estcp.mil Ex-situ methods, on the other hand, involve pumping the contaminated water to the surface for treatment in bioreactors, such as fluidized-bed reactors, before being discharged or returned to the aquifer. mdpi.comserdp-estcp.mil Fluidized-bed bioreactors have proven particularly successful, with some systems capable of treating large volumes of water and reducing perchlorate concentrations to below 6 µg/L. mdpi.com
Key Research Findings in Microbial Bioremediation of Perchlorate:
| Research Area | Key Findings |
| Microbial Diversity | A wide variety of bacteria from different phylogenetic classes, including Alpha-, Beta-, Gamma-, and Epsilonproteobacteria, are capable of perchlorate reduction. Common genera include Dechloromonas, Azospira, and Magnetospirillum. nih.govnih.gov |
| Metabolic Pathways | The core of perchlorate reduction is the perchlorate reductase (Pcr) and chlorite dismutase (Cld) enzyme system. The genetic basis for this metabolism is often found on a mobile genetic element called the perchlorate reduction genomic island (PRI), which can be transferred horizontally between bacteria. nih.gov |
| Electron Donors | Both simple organic acids (acetate, lactate) and more complex organic sources (molasses, vegetable oil) can effectively serve as electron donors to drive perchlorate bioremediation. clu-in.orgeosremediation.com Autotrophic perchlorate reduction using hydrogen has also been demonstrated. nih.gov |
| Inhibitory Factors | The presence of oxygen and high concentrations of nitrate can inhibit perchlorate reduction as they are energetically more favorable electron acceptors for many microorganisms. clu-in.orgnih.gov |
| Bioreactor Performance | Fluidized-bed bioreactors have demonstrated high efficiency in treating large volumes of perchlorate-contaminated water, achieving removal to very low concentrations. mdpi.com |
| Vadose Zone Bioremediation | Studies have shown that indigenous microbial communities in the vadose (unsaturated) zone have the potential for perchlorate bioremediation when provided with an electron donor. nih.gov |
Chemical Reduction Mechanisms and Challenges
While biological reduction is a primary focus for perchlorate remediation, chemical reduction methods have also been investigated. These approaches aim to chemically convert perchlorate into less harmful substances. However, the high stability of the perchlorate anion presents significant challenges.
One of the primary challenges in the chemical reduction of perchlorate is its high activation energy. The chlorine atom in the perchlorate ion is in its highest oxidation state (+7) and is tetrahedrally coordinated with four oxygen atoms, making it kinetically stable and resistant to reduction.
Research into chemical reduction has explored various reducing agents and catalysts. For instance, zero-valent iron (ZVI) has been studied for its potential to reduce perchlorate. However, the reaction rates are often slow under ambient conditions. The effectiveness of ZVI can be enhanced by creating bimetallic systems, such as palladium-coated iron, or by using nanoscale ZVI particles, which have a larger surface area.
Another approach involves the use of strong reducing agents in conjunction with catalysts. For example, dithionite (B78146) has been investigated as a reductant. The process often requires elevated temperatures and specific pH conditions to achieve significant reduction rates.
Challenges in Chemical Reduction of Perchlorate:
| Challenge | Description |
| High Stability of Perchlorate | The perchlorate ion is kinetically inert due to the high oxidation state of chlorine and its tetrahedral structure, requiring significant energy input to break the Cl-O bonds. |
| Slow Reaction Kinetics | Many chemical reduction processes exhibit slow reaction rates at ambient temperatures and pressures, making them impractical for large-scale water treatment. |
| Catalyst Deactivation | Catalysts used to enhance reduction rates can become deactivated over time due to poisoning by other constituents in the water or by the formation of passivating layers on the catalyst surface. |
| Formation of Undesirable Byproducts | Incomplete reduction of perchlorate can potentially lead to the formation of other oxychloro-anions like chlorate (B79027) and chlorite, which are also of health concern. |
| Cost and Sustainability | The continuous input of chemical reagents and the energy required for some chemical reduction processes can be costly and may not be environmentally sustainable compared to biological methods. |
Ecological and Health Impact Research (Mechanism-Oriented)
Mechanisms of Thyroid Gland Interference
The primary health concern associated with perchlorate exposure is its effect on the thyroid gland. eosremediation.com Perchlorate is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein located on the surface of thyroid follicular cells. The primary function of NIS is to transport iodide from the bloodstream into the thyroid gland, which is an essential first step in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).
Because the perchlorate anion has a similar ionic size and charge to the iodide anion, it can bind to the NIS, thereby blocking the uptake of iodide. This inhibition of iodide uptake can lead to a reduction in the amount of iodide available within the thyroid gland for hormone synthesis.
Prolonged and sufficient inhibition of iodide uptake can result in decreased production of thyroid hormones. Thyroid hormones are critical for regulating metabolism, growth, and development, particularly in fetuses, infants, and children. The potential for disruption of thyroid hormone synthesis is the basis for the public health concern regarding perchlorate in drinking water and food. eosremediation.com
It is important to note that the inhibition of iodide uptake by perchlorate is a reversible process. If perchlorate exposure is reduced, the NIS can resume its normal function of transporting iodide.
Computational Chemistry and Theoretical Studies of Perchloric Acid
Ab Initio and Density Functional Theory (DFT) Based Calculations
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry, offering a quantum mechanical approach to describing the electronic structure of molecules. These calculations are fundamental to predicting a wide range of chemical properties, from thermodynamic stability to spectroscopic characteristics.
High-level computational methods are employed to calculate the thermodynamic parameters of perchloric acid with considerable accuracy. For instance, W1 and W2 theories have been used to probe the heats of formation of gaseous this compound (HClO₄) and its anhydride (B1165640), dichlorine heptoxide (Cl₂O₇). These computationally intensive methods aim for "chemical accuracy" (typically within 1 kcal/mol). One study provided a best estimate for the heat of formation of gaseous this compound, ΔHf(298)[HClO₄(g)], as -0.6 ± 1 kcal/mol. researchgate.net
DFT methods, such as the double-hybrid B2PLYP functional combined with Jensen's basis sets (aug-pc2), have been utilized to calculate thermodynamic quantities like Gibbs free energy and enthalpy for species involved in the decomposition of this compound. nih.govacs.org Furthermore, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the deprotonation enthalpy (ΔHacid) and Gibbs free energy (ΔGacid) for designing new organic superacids based on this compound. researchgate.net In one such study, the calculated gas-phase ΔHacid for proposed acids ranged from 319 to 249 kcal/mol. researchgate.net
Table 1: Calculated Thermodynamic Parameters for this compound and Related Species
| Parameter | Value | Method/Study |
|---|---|---|
| Heat of Formation (ΔHf(298)[HClO₄(g)]) | -0.6 ± 1 kcal/mol | W1/W2 Theory researchgate.net |
| Gas Phase Deprotonation Enthalpy (ΔHacid) | 300 ± 3 kcal mol⁻¹ | MP2(fc)/6-311++G(d,p) researchgate.net |
This table presents a selection of computationally derived thermodynamic data for this compound.
The acidity constant (pKa) of this compound, a measure of its strength as an acid, has been a subject of both experimental and computational investigation. Experimentally, the pKa of this compound in aqueous solution is often cited as being extremely low, in the range of -8 to -10. researchgate.net However, it is noted that a reported experimental value of -10 was actually determined in a mixture of liquid sulfur dioxide and water. researchgate.net
Computational methods have shown remarkable success in reproducing the pKa of this compound. High-level ab initio methods, including G2, CBS-QB3, and DFT-based approaches, have been used to calculate the pKa value with high accuracy. researchgate.netresearchgate.net These calculations, which often incorporate continuum solvation models to simulate the aqueous environment, have achieved excellent agreement with experimental values, with deviations as small as 0.2 pKa units. researchgate.netresearchgate.netresearchgate.net The success of these calculations relies on accurately computing the gas-phase free energy difference between the acid and its conjugate base, as well as the free energy of solvation for these species. researchgate.net
Table 2: Experimental and Calculated pKa Values for this compound
| Method | pKa Value | Reference |
|---|---|---|
| Experimental | ~-10 | researchgate.netresearchgate.net |
| Experimental | -1.6, ~-8 | researchgate.net |
| Experimental (PMR in liquid SO₂/H₂O) | -10 | sci-hub.se |
This table compares experimentally reported pKa values with the accuracy achieved by computational methods.
Solvation Models and Continuum Models in Aqueous Systems
The behavior of this compound in aqueous solution is critically influenced by its interaction with water molecules. Computational solvation models are essential for accurately describing these effects. Continuum models, which represent the solvent as a continuous medium with specific dielectric properties, are widely used due to their computational efficiency.
The Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) are frequently employed to calculate solvation energies for this compound and its corresponding perchlorate (B79767) ion. researchgate.netresearchgate.netresearchgate.net These models have been used at various levels of theory, such as Hartree-Fock (HF) and B3LYP, to successfully calculate properties like pKa. researchgate.netresearchgate.net For instance, the CPCM model was used to incorporate the solvation effect in a study investigating the decomposition of this compound. nih.govacs.org The Solvation Model based on Density (SMD) is another popular and robust implicit solvation model used in pKa calculations. diva-portal.orgacs.org The choice of the continuum model and the level of theory can influence the accuracy of the results, and studies often test various combinations to achieve the best agreement with experimental data. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are not fully accessible through experimental observation. For this compound, this includes understanding its decomposition pathways and its role as a catalyst.
Quantum mechanics (QM) calculations have been used to propose a liquid-phase reaction mechanism for the decomposition of this compound. psu.edu This is particularly relevant as this compound is a primary product of the sublimation of ammonium (B1175870) perchlorate, a common oxidizer in solid propellants. psu.edu One study performed quantum chemical calculations to identify the initiation steps and reaction pathways of this compound decomposition that lead to the formation of oxygen. nih.govacs.org In a different context, DFT calculations were used to rationalize the catalytic abilities of various Brønsted acids, including this compound, in the addition of β-dicarbonyl compounds to alcohols. ecust.edu.cn These calculations supported a proposed SN1 mechanism for the this compound-catalyzed reaction. ecust.edu.cn
Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes reaction rates by considering the properties of the activated complex or transition state. slideshare.netlibretexts.org When combined with computational chemistry, TST allows for the ab initio calculation of reaction rate constants.
In the study of this compound decomposition, numerical simulations have been performed where the rates of the involved reactions were calculated using TST. nih.govacs.org This approach incorporates the energy barrier (activation energy) of the reaction, which is determined from the potential energy surface calculated by quantum chemical methods. By applying TST, researchers can validate proposed reaction mechanisms by comparing the computationally predicted outcomes, such as the evolution of oxygen during decomposition, with experimental data. nih.govacs.org The application of TST has also been noted in the study of the reduction of tetraoxoiodate(VII) in aqueous this compound, where it was used to calculate the enthalpy and entropy of activation. researchgate.net
Quantum Chemical Insights into Stability and Reactivity
Quantum chemical calculations provide deep insights into the factors governing the stability and reactivity of this compound. The thermal stability of this compound has been a subject of considerable interest, particularly because its decomposition products are highly reactive and play a key role in oxidation processes. u-szeged.hu Computational studies help to elucidate the kinetics and mechanisms of these decomposition reactions. u-szeged.hu
The reactivity of this compound is also central to its use in various chemical systems. For example, quantum chemical studies based on DFT have been used to investigate the corrosion inhibition of carbon steel in a this compound medium. lp.edu.ualpnu.ua These studies correlate the electronic properties of inhibitor molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, with their observed inhibition efficiency. lp.edu.ualpnu.ua This provides a quantum chemical basis for understanding the adsorption and interaction of molecules on a surface in the presence of the acid, thereby offering insights into the reactivity of the entire system.
Computational Studies in Corrosion Inhibition Mechanisms
Computational chemistry and theoretical studies have become indispensable tools for elucidating the mechanisms of corrosion inhibition at a molecular level. In the context of this compound environments, these studies primarily focus on understanding how organic inhibitor molecules interact with metal surfaces to prevent corrosion. Methodologies such as Density Functional Theory (DFT), Monte Carlo (MC) simulations, and Molecular Dynamics (MD) simulations provide detailed insights into the electronic properties and adsorption behavior of inhibitors. researchgate.netmdpi.comdntb.gov.ua
Research has extensively utilized these computational techniques to study the corrosion inhibition of mild steel in aqueous this compound solutions by various organic compounds, such as pyridine (B92270) derivatives. researchgate.netmdpi.com These theoretical calculations serve to rationalize and support experimental findings. mdpi.com
Density Functional Theory (DFT)
DFT is a quantum chemical method used to investigate the electronic properties of molecules. lp.edu.ualpnu.ua These calculations help in predicting the reactivity of an inhibitor molecule and its potential to adsorb onto a metal surface. Key parameters derived from DFT studies include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal surface, enhancing adsorption. lpnu.uaeurjchem.com
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface. lpnu.uaeurjchem.com
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electron transfer between the inhibitor and the metal. eurjchem.com
Molecular Electrostatic Potential (MEP): MEP maps identify the electron-rich and electron-poor regions of a molecule, indicating the likely sites for electrophilic and nucleophilic attacks, respectively. The heteroatoms (like nitrogen, oxygen, and chlorine) are often identified as the active centers for adsorption onto the metal surface. eurjchem.com
Interactive Table of DFT-Calculated Parameters for Corrosion Inhibitors
Use the dropdown menu to select a compound and view its calculated quantum chemical parameters.
Monte Carlo (MC) and Molecular Dynamics (MD) Simulations
MC and MD simulations are powerful computational methods used to model the adsorption of inhibitor molecules onto a metal surface in a simulated corrosive environment. researchgate.netmdpi.com These simulations provide an atomistic view of the interactions between the inhibitor, the metal surface (e.g., Fe(110) for mild steel), and the surrounding solution, which includes water molecules, hydronium ions, and perchlorate ions. mdpi.com
Monte Carlo Simulations: These simulations are used to find the lowest energy adsorption configurations of inhibitor molecules on the metal surface. The output includes the adsorption energy, which indicates the strength of the bond between the inhibitor and the metal. A more negative adsorption energy value signifies stronger and more stable adsorption. mjcce.org.mk
Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. ijcce.ac.ir This helps in understanding the orientation of the adsorbed inhibitor molecules (e.g., parallel to the surface) and the formation of a protective film. dntb.gov.ua The analysis can also include the calculation of the film's fractional free volume (FFV) and the self-diffusion coefficient of corrosive ions, which are crucial for assessing the barrier properties of the inhibitor layer. mdpi.com
For instance, a study involving pyridine derivatives in aqueous this compound used MD simulations to model a system containing the Fe(110) surface, water molecules, an inhibitor molecule, and hydronium and perchlorate ions. mdpi.com The results revealed strong adsorption interactions and provided molecular details about the adsorption geometry. mdpi.com
Research Findings from Computational Studies
Computational studies consistently support the experimental observation that organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive this compound medium. researchgate.netmdpi.com The mechanism is often a mix of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net
The key findings from these theoretical investigations are:
Adsorption Mechanism: Inhibitor molecules adsorb onto the metal surface. mdpi.com This adsorption can involve donor-acceptor interactions between the electron-rich heteroatoms (N, O, Cl) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com
Protective Barrier: The adsorbed layer of inhibitor molecules acts as a physical barrier, preventing both the oxidation of the metal and the hydrogen evolution reaction. researchgate.netmdpi.com
Correlation with Molecular Structure: The inhibition efficiency is strongly correlated with the molecular structure of the inhibitor. DFT calculations of quantum chemical parameters like E_HOMO, E_LUMO, and ΔE provide a reliable theoretical basis for predicting and explaining the observed inhibition efficiencies. eurjchem.comresearchgate.net For example, a study on 3,5-bis(n-pyridyl)-4-amino-1,2,4-triazoles in molar this compound found a significant correlation between inhibition efficiency and quantum chemical parameters. researchgate.net
Validation of Experimental Results: Theoretical calculations provide strong support for experimental results obtained from techniques like electrochemical impedance spectroscopy and weight loss measurements. mdpi.comlew.ro
Data Table of Inhibitor Performance in this compound
| Inhibitor (in 1M HClO₄) | Concentration | Technique | Inhibition Efficiency (IE %) | Reference |
| 3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole (3-PAT) | 12x10⁻⁴ M | Gravimetric | 95% | researchgate.net |
| 3,5-bis(4-pyridyl)-4-amino-1,2,4-triazole (4-PAT) | 12x10⁻⁴ M | Gravimetric | 92% | researchgate.net |
| Neutral Red (NR) | 5x10⁻³ M | Weight Loss | 89.50% | lp.edu.ualpnu.ua |
| Eosin Y | 5x10⁻³ M | Weight Loss | 96.91% | researchgate.net |
| Potassium Iodide | 1x10⁻³ M | Weight Loss | 97.98% | researchgate.net |
Advanced Safety Protocols and Hazard Mitigation in Perchloric Acid Research
Mechanistic Studies of Perchloric Acid Instability and Explosive Potential
The stability of this compound is conditional and can rapidly transition to a state of extreme hazard. upenn.edu While aqueous solutions up to 72% are relatively stable at room temperature, acting primarily as a strong acid, its hazardous nature escalates dramatically with changes in concentration and temperature. fsu.eduillinois.edu
Factors Influencing Decomposition and Detonation
The decomposition and explosive potential of this compound are influenced by several critical factors. Understanding these variables is fundamental to its safe handling.
Concentration: The concentration of this compound is the most critical factor determining its hazard level. Aqueous solutions are commercially available at a maximum concentration of about 70-72%, which forms a stable azeotrope with water. illinois.edufsu.edu At these concentrations and at room temperature, it behaves like other strong mineral acids. illinois.edu However, if the concentration exceeds 72%, the acid becomes a potent oxidizer and its instability increases significantly. ucsb.eduupenn.edu Anhydrous this compound (concentrations above 85% and approaching 100%) is exceptionally dangerous, unstable at room temperature, and can decompose explosively. upenn.eduharvard.eduuidaho.edu It can detonate spontaneously, especially upon contact with organic materials. illinois.edupurdue.edu Spills of lower concentration acid can also become hazardous as they evaporate, leading to higher, more dangerous concentrations. upenn.edu
Temperature: The oxidizing power of this compound increases with temperature. illinois.edufsu.edu When concentrated (72%) this compound is heated to temperatures above 150°C, it becomes a powerful oxidizer that can react violently with organic materials, leading to devastating explosions. illinois.edu Heating this compound at any concentration introduces a significant explosion risk. upenn.edu For this reason, heating should never be performed using an oil bath or open flame; electric hot plates or heating mantles are preferred. fsu.edu
Organic Contamination: Contact between concentrated this compound and organic materials is a primary cause of accidents. Materials like wood, paper, solvents, alcohols, and oils can react violently, particularly when the acid is heated or in high concentrations. ucsb.edution.co.uk The reaction with organic compounds such as alcohols can form highly unstable and explosive perchlorate (B79767) esters. illinois.edu Spills on combustible surfaces like wood or paper towels pose a severe fire and explosion hazard, as the material can spontaneously ignite once the acid dries and concentrates. fsu.eduillinois.edu
Mechanical Shock: While pure this compound solutions are not typically shock-sensitive, the by-products of its reactions and degradation are. labconco.com Anhydrous this compound and, more commonly, the metallic perchlorate salts that form from its vapors are often highly shock-sensitive. ucsb.eduillinois.edu These crystalline deposits can be detonated by friction, vibration, or physical impact. labconco.com Even the normal working vibrations of a fume hood can be sufficient to set off an explosion if perchlorate salts have accumulated. labconco.comgov.bc.ca
| Factor | Condition | Resulting Hazard |
| Concentration | > 72% | Strong oxidizer, increased instability. ucsb.eduupenn.edu |
| > 85% (Anhydrous) | Spontaneously explosive, especially with organic contact. harvard.eduuidaho.edupurdue.edu | |
| Temperature | > 150°C (for 72% solution) | Powerful oxidizer, violent reactions with organic material. illinois.edu |
| Any heating | Increased explosion risk, release of toxic compounds. upenn.edu | |
| Contamination | Organic materials (wood, paper, solvents) | Violent reaction, fire, and explosion, especially when heated. ucsb.edution.co.uk |
| Alcohols | Formation of highly unstable and explosive perchlorate esters. illinois.edu | |
| Mechanical Shock | Perchlorate salt crystals | Detonation from shock, friction, or vibration. labconco.comucsb.eduillinois.edu |
Perchlorate Salt Accumulation Hazards
When this compound is heated, its vapors can travel through ventilation systems. ucsb.edu These vapors can then condense and react with metals in the ductwork, gaskets, or collected dust and grease to form metallic perchlorate salts. labconco.comucsb.eduescolifesciences.com These salts are often unstable, shock-sensitive crystals that present a severe explosion hazard. labconco.comlocscientific.comescolifesciences.com The accumulation of these salts in fume hood exhaust systems is a well-documented cause of laboratory explosions, which can be triggered by dismantling the ductwork or even by the vibrations from the fume hood's fan. labconco.comgov.bc.ca Discoloration or the appearance of crystals in a stored bottle of this compound indicates decomposition and the formation of shock-sensitive salts, requiring immediate and careful disposal. upenn.educoncordia.ca
Engineering Controls and Laboratory Infrastructure Design
Given the unique hazards of this compound, particularly when heated, standard laboratory infrastructure is insufficient. Specialized engineering controls are required to mitigate the risks of corrosion and explosion.
Specialized this compound Fume Hood Systems with Wash-down Capabilities
Any procedure involving heating this compound or using it at concentrations above 72% mandates the use of a specially designed this compound fume hood. ubc.caharvard.edupurdue.edu These hoods are distinct from standard chemical fume hoods and incorporate critical safety features to prevent the accumulation of explosive perchlorate salts. ucsb.edulocscientific.com
The key feature of a this compound fume hood is an integrated wash-down system. tion.co.uklocscientific.com This system consists of spray nozzles within the hood, plenum, and exhaust ductwork that periodically flush all internal surfaces with water. gov.bc.caescolifesciences.com This process dissolves and washes away any condensed this compound vapors and perchlorate salt deposits, preventing their buildup. ucsb.edulocscientific.com The wash-down cycle must be run before, during, and after operations with heated this compound to ensure the entire system remains clear. gov.bc.ca
These specialized hoods and their dedicated exhaust systems must be constructed of materials resistant to this compound. gov.bc.ca Ductwork should be as short and straight as possible, avoiding horizontal runs to ensure proper drainage of the wash-down water. gov.bc.ca
| Fume Hood Feature | Purpose |
| Integrated Wash-Down System | Periodically flushes hood and ductwork with water to prevent the buildup of explosive perchlorate salt crystals. ucsb.edulocscientific.com |
| Corrosion-Resistant Liner | Typically stainless steel, to withstand the corrosive effects of the acid. locscientific.com |
| Dedicated Exhaust System | Prevents this compound vapors from mixing with incompatible organic materials from other hoods. labconco.comlocscientific.com |
| Shatterproof Sash | Provides protection in the event of an explosion. gov.bc.ca |
| Smooth, Coved Corners | Facilitates easier and more effective cleaning and wash-down. escolifesciences.com |
Material Compatibility and Corrosion Research in Laboratory Equipment
The extreme corrosivity (B1173158) of this compound necessitates careful selection of materials for all laboratory equipment, containers, and work surfaces. harvard.edution.co.uk this compound is corrosive to most metals. uidaho.edu Contact with incompatible materials can lead to equipment failure, loss of containment, and potentially violent reactions.
Research and safety guidelines have identified a range of suitable and unsuitable materials for use with 72% this compound. fsu.eduk-state.edu Secondary containment, typically made of glass or porcelain, is essential for storing this compound to capture any leaks or spills. fsu.educoncordia.ca Storage on wooden shelves or using paper liners is strictly forbidden due to the risk of fire and explosion. ucsb.eduk-state.edu
| Material Compatibility with 72% this compound | |
| Suitable Materials | Glass, Porcelain, Polyethylene (B3416737), Polypropylene, PVC, Teflon, Stainless Steel (Type 316), Tantalum, Titanium, Viton. fsu.eduharvard.eduk-state.edu |
| Unsuitable Materials | Wood, Paper, Cotton, Organic materials, Most plastics, Rubber, Aluminum, Copper, Brass, Bronze, Nylon, Bakelite. tion.co.ukgov.bc.cak-state.edu |
Advanced Risk Assessment and Management Strategies in Research Settings
A robust risk management strategy is essential for any laboratory using this compound. acs.org This goes beyond engineering controls to encompass procedural and administrative protocols.
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. ubc.ca This assessment involves several key steps:
Substitution: The first and most important step is to determine if a less hazardous substance can be used in place of this compound. harvard.eduuidaho.edu
Minimization: Only the smallest quantity of this compound necessary for the experiment should be purchased and stored. ubc.caharvard.edu
Standard Operating Procedures (SOPs): Detailed, written protocols for the safe handling, use, and storage of this compound must be developed and readily available to all users. harvard.eduacs.org
Training: All personnel who handle this compound must receive specific training on its hazards, the proper use of specialized fume hoods, appropriate personal protective equipment (PPE), and emergency procedures. ubc.caconcordia.ca
Designated Areas: Work with this compound, especially when heated, should be restricted to designated areas equipped with the necessary engineering controls. concordia.ca
Waste Management: this compound waste must never be mixed with organic waste. concordia.ca It should be collected in separate, clearly labeled containers for disposal by trained personnel. concordia.cauottawa.ca
By integrating these multi-faceted strategies—from understanding the fundamental chemical instability to implementing advanced engineering controls and rigorous administrative oversight—research laboratories can mitigate the significant risks associated with this compound. acs.org
Research on Safe Handling Procedures and Best Practices
The safe handling of this compound in a research setting is paramount due to its corrosive nature and potential for explosive reactions, especially at high concentrations or when in contact with incompatible substances. concordia.caescolifesciences.com Research into safe handling procedures focuses on minimizing risks through controlled dilution and concentration practices and strict avoidance of hazardous material combinations. concordia.caharvard.edu
Dilution and Concentration Management for Safe Operations
Proper management of this compound concentrations is a critical aspect of laboratory safety. Commercially available this compound is typically a 60% to 72% aqueous solution. concordia.ca Anhydrous this compound, with a concentration greater than 85%, is extremely unstable and can decompose explosively at room temperature. concordia.caillinois.edu Therefore, its production in a laboratory setting should be avoided. illinois.edu
The process of diluting this compound must be performed with care. The acid should always be added slowly to water, never the other way around, to prevent the generation of excessive heat. ubc.caubc.ca Using dilute solutions of this compound (<60%) is recommended whenever the experimental procedure allows, as this significantly reduces its hazardous properties. fsu.edu
When heating this compound, it is crucial to use appropriate equipment. Electric hot plates, steam-heated sand baths, or heating mantles are preferred over oil baths or open flames. concordia.cafsu.edu Any operation involving heated this compound necessitates the use of a specially designed this compound fume hood equipped with a wash-down system to prevent the accumulation of explosive perchlorate salts in the ductwork. harvard.eduuottawa.ca
A summary of key recommendations for dilution and concentration management is provided in the table below.
Table 1: Dilution and Concentration Management Guidelines for this compound
| Guideline | Recommendation |
|---|---|
| Dilution Procedure | Always add this compound slowly to water while stirring. illinois.eduubc.ca |
| Concentration Limits | Avoid creating or using anhydrous this compound (>85%). concordia.caharvard.edu |
| Use of Dilute Solutions | Whenever possible, use solutions with a concentration of less than 60%. fsu.edu |
| Heating | Use electric hot plates or steam baths; avoid open flames or oil baths. concordia.cafsu.edu |
| Fume Hoods | Use a designated this compound fume hood with a wash-down system for heated work. harvard.eduuottawa.ca |
Prevention of Contact with Incompatible Materials
Preventing contact between this compound and incompatible materials is a cornerstone of safe laboratory practice, as such interactions can lead to violent reactions, fires, or explosions. uottawa.ca Organic materials are particularly hazardous in combination with this compound. concordia.ca This includes common laboratory items like paper, wood, and cotton, which can ignite spontaneously after absorbing this compound vapors. illinois.edufsu.edu
Strong dehydrating agents, such as concentrated sulfuric acid and anhydrous phosphorus pentoxide, pose a significant risk as they can concentrate dilute this compound, increasing its instability. concordia.cafsu.edu this compound should also be stored separately from organic chemicals, flammable materials, and strong reducing agents. harvard.eduutoronto.ca
When setting up experimental apparatus, materials that are incompatible with this compound must be avoided. Rubber stoppers and tubing should not be used; glass-to-glass joints are recommended. concordia.cautoronto.ca If lubricants are necessary, fluorocarbon-based greases are a safer alternative to silicone-based types. ubc.ca
A comprehensive, though not exhaustive, list of materials incompatible with this compound is detailed in the table below.
Table 2: Materials Incompatible with this compound
| Category | Examples |
|---|---|
| Organic Materials | Acetic acid, alcohols, aniline (B41778), paper, wood, cotton, grease. illinois.eduuottawa.ca |
| Dehydrating Agents | Concentrated sulfuric acid, anhydrous phosphorus pentoxide. concordia.cafsu.edu |
| Reducing Agents | Hypophosphites, sulfur trioxide. uottawa.ca |
| Metals and Metal Compounds | Aluminum, copper, lead oxide mixtures, antimony compounds. ubc.cauottawa.ca |
| Other Chemicals | Acetic anhydride (B1165640), diethyl ether, formaldehyde (B43269) mixtures, ketones. uottawa.ca |
Emergency Response and Spill Management Protocols in Research Environments
In the event of a this compound spill, a well-defined and practiced emergency response plan is crucial to mitigate harm to personnel and property. The appropriate response depends on the size and location of the spill. columbia.edu
For small, manageable spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup, provided they are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC are often recommended), a lab coat, and safety goggles. harvard.educolumbia.edu The spill should be neutralized with an inorganic acid neutralizer, such as sodium carbonate or sodium bicarbonate. illinois.edu It is imperative not to use organic materials like paper towels to absorb the spill, as this can create a fire hazard upon drying. illinois.edu Instead, an inorganic absorbent like sand should be used. uottawa.ca The neutralized material should then be collected, placed in a labeled, sealed container, and disposed of as hazardous waste. illinois.eduuottawa.ca
For large spills, or any spill outside of a fume hood, the area should be evacuated immediately. uottawa.ca Emergency services should be contacted, and the area should be clearly marked to prevent entry. uottawa.cacolumbia.edu If this compound comes into contact with clothing, the affected items should be removed immediately, and the underlying skin flushed with copious amounts of water for at least 15 minutes. ubc.cacolumbia.edu An emergency shower should be used if a large area of the body is affected. ubc.ca Similarly, eye contact requires immediate and prolonged flushing at an eyewash station. columbia.edu
Table 3: this compound Spill Response Summary
| Spill Scenario | Action |
|---|---|
| Small, Contained Spill | Neutralize with sodium carbonate, absorb with inorganic material, and collect for hazardous waste disposal. illinois.edu |
| Large or Uncontained Spill | Evacuate the area, notify emergency services, and restrict access. uottawa.ca |
| Personal Contamination (Skin) | Remove contaminated clothing and flush the affected area with water for at least 15 minutes. ubc.cacolumbia.edu |
| Personal Contamination (Eyes) | Flush eyes at an eyewash station for a minimum of 15 minutes. columbia.edu |
Q & A
Basic: How to prepare standardized perchloric acid solutions for enzymatic assays?
Methodological Answer:
To prepare a 100 mM this compound (PCA) solution for enzyme assays, dilute 70% PCA (w/w) in deionized water to achieve the desired molarity. For example, use 8.7 mL of concentrated PCA (9.2 M) diluted to 1 L with glacial acetic acid for titrimetric applications, ensuring pH adjustment via acetic anhydride for stability . Calibrate using refractive index measurements at 20–30°C, referencing pre-established tables correlating refractive index to concentration .
Basic: What safety protocols are critical when handling this compound in wet chemistry experiments?
Methodological Answer:
- PPE: Wear neoprene gloves, rubber aprons, and goggles .
- Ventilation: Use fume hoods with washdown systems to prevent crystalline deposits .
- Decomposition Risks: Avoid heating above 200°C or contact with dehydrating agents (e.g., concentrated H₂SO₄) to prevent explosive anhydrous HClO₄ formation .
- Spill Management: Neutralize spills with sodium bicarbonate and rinse thoroughly .
Advanced: How to mitigate this compound interference in trace metal analysis via atomic absorption spectroscopy (AAS)?
Methodological Answer:
this compound enhances Mg, Ca, Mo, Cr, and V signals while suppressing Fe, Ni, and Co in AAS. To minimize interference:
- Match calibration standards to the perchlorate matrix of samples .
- Use matrix modifiers (e.g., La³⁺) to stabilize analytes.
- Precipitate perchlorate ions with AgNO₃ before analysis .
Advanced: How to optimize PCA concentration for protein precipitation in ATP extraction?
Methodological Answer:
For ATP extraction, use 4 M PCA to precipitate proteins while preserving nucleotide integrity. Centrifuge at 12,000 × g for 10 min at 4°C. Neutralize the supernatant with KOH to pH 6.5–7.0 before HPLC analysis . Validate recovery rates via spiked ATP standards and compare with non-PCA methods (e.g., trichloroacetic acid) .
Advanced: What experimental design considerations apply to factorial analysis involving PCA in chromatographic separations?
Methodological Answer:
In a central composite design (CCD), include PCA as a categorical variable alongside numerical factors (e.g., pH, temperature). For HPLC separations of risperidone or olanzapine impurities:
- Test PCA concentrations (0.1–0.5 M) as a chaotropic agent to reduce retention factors (k) .
- Monitor peak width and resolution using Design-Expert software to model interactions between PCA and organic modifiers (e.g., methanol) .
Advanced: How does PCA enhance sensitivity in the PCA-FOX assay for hydroperoxide quantification?
Methodological Answer:
Replacing H₂SO₄ with 110 mM PCA in the FOX assay lowers the optimal pH to 1.1, reducing interference from biological matrices. PCA increases molar absorptivity (ε) for H₂O₂ (ε = 1.5 × 10⁴ M⁻¹cm⁻¹ vs. 1.2 × 10⁴ in H₂SO₄) and stabilizes the ferric-xylenol orange complex. Validate using lipid hydroperoxide standards and compare with traditional FOX protocols .
Basic: What storage conditions prevent this compound decomposition or crystallization?
Methodological Answer:
Store PCA solutions at room temperature in glass or PTFE containers. Avoid refrigeration, which promotes crystallization. For long-term stability, dilute solutions (<72% w/w) are preferred, as concentrations >85% risk explosive decomposition .
Advanced: How to validate PCA concentration using refractive index or density measurements?
Methodological Answer:
- Refractive Index: Measure at 20°C using a calibrated refractometer. Compare to published data (e.g., 1.3975 for 60% HClO₄) .
- Density: Use a pycnometer; 60% HClO₄ has a density of 1.54 g/cm³. Calibrate against certified reference materials .
Advanced: What are the challenges in using PCA for ion-pairing HPLC of nucleotides?
Methodological Answer:
PCA deproteinization preserves labile nucleotides (e.g., ATP, dTTP) but requires neutralization before HPLC. Use tetrabutylammonium hydroxide (10 mM) as an ion-pairing agent in the mobile phase. Optimize gradient elution (10–100% buffer B) to resolve 38 metabolites in a single run .
Basic: What PPE is mandatory for PCA handling?
Methodological Answer:
- Essential PPE: Neoprene gloves, chemical-resistant goggles, and rubber aprons.
- Additional Precautions: Conduct work in this compound-rated fume hoods with washdown systems. Avoid synthetic fabrics (e.g., polyester) that react with PCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
